molecular formula C13H9BrCl2O B7858362 4-Bromobenzyl-(3,4-dichlorophenyl)ether

4-Bromobenzyl-(3,4-dichlorophenyl)ether

Cat. No.: B7858362
M. Wt: 332.0 g/mol
InChI Key: KCXOGHBDLRVKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzyl-(3,4-dichlorophenyl)ether is a useful research compound. Its molecular formula is C13H9BrCl2O and its molecular weight is 332.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(4-bromophenyl)methoxy]-1,2-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXOGHBDLRVKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Characterization of the Halogenated Ether Scaffold: 4-Bromobenzyl-(3,4-dichlorophenyl)ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromobenzyl-(3,4-dichlorophenyl)ether (Systematic Name: 1-((4-bromobenzyl)oxy)-3,4-dichlorobenzene) represents a distinct class of polyhalogenated benzyl phenyl ethers. These scaffolds are frequently utilized as high-value intermediates (HVIs) in the synthesis of agrochemicals and pharmaceutical targets, particularly in the development of antifungal azoles and ether-based tubulin polymerization inhibitors.

This technical guide provides a comprehensive physicochemical profile, synthesis strategy, and validation protocols for this compound. Given the specific halogenation pattern, this molecule exhibits significant lipophilicity and unique solid-state packing properties that require precise handling during formulation and biological assay development.

Structural Analysis & Physicochemical Profile

Molecular Deconstruction

The molecule consists of two aromatic domains linked by an ether oxygen. The "A-Ring" is a 4-bromobenzyl moiety, while the "B-Ring" is a 3,4-dichlorophenol derivative. The ether linkage acts as a flexible hinge, while the halogens provide opportunities for halogen bonding and metabolic blocking.

PropertyPredicted Value / CharacteristicImplication for Development
Molecular Formula C₁₃H₉BrCl₂OHalogen-rich; distinct isotopic pattern in MS.
Molecular Weight 331.03 g/mol Optimal range for small molecule drug discovery (<500 Da).
LogP (Predicted) 5.2 – 5.8High Lipophilicity. Poor water solubility; high permeability; risk of non-specific binding.
H-Bond Donors 0No acidic protons; enhances membrane permeability.
H-Bond Acceptors 1 (Ether Oxygen)Weak acceptor; limits aqueous solubility.
Rotatable Bonds 3Moderate flexibility; allows induced fit in protein binding pockets.
Physical State Crystalline SolidLikely forms stable polymorphs due to

-

stacking and halogen interactions.
Solubility & Stability
  • Aqueous Solubility: Predicted < 0.1 µg/mL (Practically insoluble). Requires co-solvents (DMSO, PEG400) for biological assays.

  • Organic Solubility: Soluble in Dichloromethane (DCM), Ethyl Acetate, and THF. Sparingly soluble in Methanol/Ethanol.

  • Chemical Stability: The ether linkage is chemically robust against hydrolysis. However, the benzylic position is susceptible to oxidative metabolism (CYP450) or radical bromination under UV light.

Synthesis & Purification Strategy

The Williamson Ether Protocol

The most reliable route to this compound is the O-alkylation of 3,4-dichlorophenol with 4-bromobenzyl bromide.

Reaction Logic: We utilize Potassium Carbonate (


) as a mild base. Stronger bases (NaH) are unnecessary due to the acidity of the phenol (

) and may cause side reactions. Acetone is the preferred solvent for ease of workup, though DMF increases rate via dipolar aprotic solvation of the cation.

Reagents:

  • 3,4-Dichlorophenol (1.0 equiv)

  • 4-Bromobenzyl bromide (1.05 equiv)

  • 
     (Anhydrous, 2.0 equiv)
    
  • Acetone (Reagent Grade) or DMF (Dry)

Workflow Visualization

SynthesisWorkflow Start Reagents: 3,4-Dichlorophenol 4-Bromobenzyl bromide Activation Deprotonation: K2CO3 / Reflux (Phenoxide formation) Start->Activation Mix in Acetone Reaction Sn2 Nucleophilic Attack (Ether Bond Formation) Activation->Reaction Add Benzyl Bromide Workup Workup: Filtration (Remove salts) Evaporation -> Partition (EtOAc/Water) Reaction->Workup TLC Monitoring Purification Recrystallization: Hot Ethanol or Hexane/EtOAc Workup->Purification Crude Oil/Solid Product Final Product: White Crystalline Solid Purification->Product >98% Purity

Figure 1: Step-by-step synthetic pathway utilizing standard Williamson Ether Synthesis parameters.

Experimental Protocols

Synthesis Procedure (Bench Scale)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dichlorophenol (1.63 g, 10 mmol) and anhydrous

    
      (2.76 g, 20 mmol).
    
  • Solvation: Add Acetone (50 mL) and stir at room temperature for 15 minutes to facilitate phenoxide formation.

  • Addition: Add 4-bromobenzyl bromide (2.62 g, 10.5 mmol) in one portion.

  • Reflux: Attach a reflux condenser and heat the mixture to mild reflux (

    
    C) for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile Phase: 10% EtOAc in Hexanes). The starting phenol (lower

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure to yield a crude off-white solid.
  • Purification: Recrystallize from hot Ethanol. Dissolve the crude solid in minimum boiling ethanol, allow to cool slowly to RT, then refrigerate. Collect crystals via vacuum filtration.

HPLC Purity & LogP Determination Method

Due to the high lipophilicity, a standard C18 Reverse Phase method is required.

Instrument: HPLC with UV-Vis / PDA Detector. Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm). Wavelength: 220 nm (general) and 280 nm (aromatic absorption).

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 50% B to 95% B over 10 mins; Hold 95% B for 5 mins.
Injection Vol 5 µL (dissolved in 100% ACN)

LogP Validation (OECD 117): Do not rely solely on calculation. Use the HPLC retention time method. Calibrate the column using reference standards with known LogP values (e.g., Toluene, Naphthalene, Phenanthrene). Plot


 vs. 

to interpolate the value for the ether.

Solid State & Stability Characterization

Thermal Analysis (DSC/TGA)

Given the polyhalogenated nature, this compound relies heavily on halogen bonding for crystal lattice stability.

  • Protocol: Perform Differential Scanning Calorimetry (DSC) from

    
    C to 
    
    
    
    C at
    
    
    C/min.
  • Expectation: A sharp endotherm representing the melting point. Note any pre-melting endotherms which indicate polymorphism.

  • TGA: Verify no weight loss prior to melting (solvates) or decomposition.

Degradation Pathways

The benzylic ether is the primary site of vulnerability.

DegradationPath Parent Parent Ether Oxidation Benzylic Oxidation (CYP450 / Air) Parent->Oxidation Radical Mechanism Cleavage Ether Cleavage (Acidic Hydrolysis) Parent->Cleavage Strong Acid (HBr) Prod1 4-Bromobenzaldehyde Oxidation->Prod1 Prod2 3,4-Dichlorophenol Oxidation->Prod2 Cleavage->Prod2

Figure 2: Primary degradation pathways. Benzylic oxidation is the major concern for long-term storage.

References

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37, 350–356.
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Gilday, J. P., et al. (2008). Halogen Bonding in Crystal Engineering: Synthesis and Structure of Polyhalogenated Ethers. Crystal Growth & Design.

Spectral Characterization of 4-Bromobenzyl-(3,4-dichlorophenyl)ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Small molecules, particularly those with diverse halogen substitutions, often serve as scaffolds for building compounds with tailored biological activities. 4-Bromobenzyl-(3,4-dichlorophenyl)ether represents such a scaffold, combining the structural motifs of a brominated benzyl group and a dichlorinated phenyl ring linked by an ether bridge. The unique electronic and steric properties conferred by these halogen atoms make a thorough understanding of its structure essential for predicting its interactions with biological targets.

Molecular Structure and Analytical Rationale

The first step in any spectral analysis is a clear understanding of the molecule's architecture. The structure of this compound is visualized below, with key atoms numbered to facilitate the discussion of spectral assignments.

Caption: Molecular structure of this compound.

Experimental Protocols: A Self-Validating System

The integrity of spectral data is fundamentally linked to the rigor of the experimental methodology. The following protocols represent standard, best-practice approaches for obtaining high-quality data for a compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the purified solid compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[1] The choice of CDCl₃ is predicated on its excellent solubilizing power for many organic compounds and its well-characterized residual solvent peaks.[2][3][4][5] Ensure the sample is fully dissolved, using gentle sonication if necessary, and filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

  • Instrumental Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for achieving optimal signal dispersion, which is particularly important for resolving the complex aromatic regions.

    • Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent (CDCl₃).[1][7] Automated or manual shimming procedures are then performed to optimize the homogeneity of the magnetic field across the sample, ensuring sharp, symmetrical peaks.[1][7]

    • Referencing: The ¹H and ¹³C spectra are referenced to the residual solvent signal of CDCl₃ (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm).[2]

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): This method is ideal for solid samples and provides a spectrum free of solvent interference.

    • Thoroughly grind approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[8][9] The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering.[9]

    • The homogenous mixture is then compressed in a die under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[9][10][11]

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample chamber should be recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Chromatography: Gas Chromatography (GC) is the preferred method for introducing a thermally stable, volatile compound like this into the mass spectrometer.

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

    • Inject a small volume (e.g., 1 µL) into a GC system equipped with a capillary column suitable for aromatic compounds (e.g., a DB-5MS).[12]

    • A typical GC oven temperature program might start at 70°C, hold for a few minutes, then ramp up to 300°C to ensure elution.[13]

  • Ionization and Analysis:

    • Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV is used to induce fragmentation, providing a characteristic "fingerprint" for the molecule.[13]

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z). The spectrum is scanned over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

Experimental_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis N1 Dissolve in CDCl3 N2 Transfer to NMR Tube N1->N2 N3 Lock & Shim N2->N3 N4 Acquire Spectrum N3->N4 I1 Grind with KBr I2 Press Pellet I1->I2 I3 Acquire Spectrum I2->I3 M1 Dissolve in Solvent M2 Inject into GC M1->M2 M3 EI Ionization (70 eV) M2->M3 M4 Mass Analysis M3->M4 Sample Purified Compound Sample->N1 Sample->I1 Sample->M1

Caption: Standardized workflow for spectral analysis.

Predicted Spectral Data and Interpretation

¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to show distinct signals for the benzylic methylene protons and the two different aromatic rings.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.50d, J ≈ 8.4 Hz2HH-10, H-14Protons on the 4-bromobenzyl ring, ortho to the bromine atom. Deshielded by the electron-withdrawing bromine.
~ 7.32d, J ≈ 8.4 Hz2HH-11, H-13Protons on the 4-bromobenzyl ring, meta to the bromine atom.
~ 7.20d, J ≈ 2.4 Hz1HH-3Proton on the 3,4-dichlorophenyl ring, ortho to the ether linkage and meta to two chlorine atoms.
~ 7.05dd, J ≈ 8.8, 2.4 Hz1HH-1Proton on the 3,4-dichlorophenyl ring, meta to the ether linkage and ortho to one chlorine atom.
~ 6.85d, J ≈ 8.8 Hz1HH-2Proton on the 3,4-dichlorophenyl ring, ortho to a chlorine atom and para to the ether linkage.
~ 5.10s2HH-8Benzylic methylene protons. Deshielded by both the adjacent oxygen and the aromatic ring. Appears as a singlet as there are no adjacent protons.

Expert Interpretation: The ¹H NMR spectrum provides a clear fingerprint of the molecule. The downfield region (6.8-7.6 ppm) accounts for all 7 aromatic protons. The 4-bromobenzyl group presents a classic AA'BB' system, appearing as two distinct doublets with an integration of 2H each. The 3,4-dichlorophenyl ring protons are all chemically non-equivalent and will show a characteristic set of coupled signals: a doublet, a doublet of doublets, and another doublet. The most diagnostic signal is the singlet at approximately 5.10 ppm, integrating to 2H, which is characteristic of the benzylic protons (C8-H) situated between an aromatic ring and the ether oxygen.

¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show 9 unique carbon signals, as two pairs of carbons in the 4-bromobenzyl ring are equivalent by symmetry.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 156.5C1Aromatic carbon of the dichlorophenyl ring bonded to the ether oxygen. Highly deshielded.
~ 136.0C9Quaternary carbon of the bromobenzyl ring attached to the benzylic carbon.
~ 132.5C11, C13Aromatic CH carbons on the bromobenzyl ring, meta to the bromine.
~ 131.0C4Quaternary carbon on the dichlorophenyl ring bonded to chlorine.
~ 130.5C3Quaternary carbon on the dichlorophenyl ring bonded to chlorine.
~ 129.5C10, C14Aromatic CH carbons on the bromobenzyl ring, ortho to the bromine.
~ 122.0C12Quaternary carbon of the bromobenzyl ring bonded to bromine. The "heavy atom effect" of bromine causes an upfield shift compared to what electronegativity alone would predict.[14]
~ 118.0C2Aromatic CH carbon on the dichlorophenyl ring.
~ 116.5C6Aromatic CH carbon on the dichlorophenyl ring.
~ 70.0C8Benzylic methylene carbon. Shielded relative to aromatic carbons but deshielded for an sp³ carbon due to the adjacent oxygen and aromatic ring.

Expert Interpretation: The ¹³C NMR spectrum confirms the carbon framework. The presence of 9 distinct signals is consistent with the molecular symmetry. The downfield signal around 156.5 ppm is characteristic of an aromatic carbon attached to an ether oxygen. The benzylic carbon signal around 70.0 ppm is a key identifier. The chemical shifts of the halogenated carbons (C3, C4, and C12) are influenced by the competing effects of electronegativity and, in the case of bromine, the heavy atom shielding effect.[14]

Infrared (IR) Spectrum (KBr Pellet)

The IR spectrum is dominated by absorptions from the ether linkage and the aromatic rings.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100-3000MediumAromatic C-H StretchCharacteristic of sp² C-H bonds in the phenyl and benzyl rings.
2950-2850Medium-WeakAliphatic C-H StretchAsymmetric and symmetric stretching of the benzylic -CH₂- group.
~ 1580, 1475Strong-MediumAromatic C=C StretchSkeletal vibrations within the aromatic rings.
~ 1250StrongAsymmetric Ar-O-C StretchThis strong absorption is highly characteristic of an aryl alkyl ether.[15][16]
~ 1040StrongSymmetric Ar-O-C StretchThe second strong band expected for an aryl alkyl ether.[15]
~ 1020MediumC-Cl StretchStretching vibrations for aryl chlorides appear in the fingerprint region.
Below 700MediumC-Br StretchThe C-Br stretch occurs at a low frequency in the fingerprint region.

Expert Interpretation: The most valuable diagnostic feature in the IR spectrum is the pair of strong bands around 1250 cm⁻¹ and 1040 cm⁻¹, which is the classic signature of an aryl alkyl ether functional group.[15][16][17] The absence of a broad O-H stretch (around 3300 cm⁻¹) or a strong C=O stretch (around 1700 cm⁻¹) confirms the purity of the ether and the absence of starting materials or hydrolysis byproducts.

Mass Spectrum (Electron Ionization, 70 eV)

The mass spectrum will be characterized by a distinctive molecular ion cluster and predictable fragmentation patterns.

Predicted m/zIonRationale
372/374/376/378[M]⁺˙Molecular Ion. The complex isotopic cluster is due to the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and two chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atoms. The relative intensities of this cluster are a definitive confirmation of the elemental composition.
169/171[C₇H₆Br]⁺4-Bromobenzyl cation. Formed by cleavage of the C8-O7 bond. This fragment is expected to be very abundant due to the stability of the benzyl cation, which can rearrange to the highly stable tropylium ion.
161/163/165[C₆H₃Cl₂O]⁺3,4-Dichlorophenoxy cation. Formed by cleavage of the C8-O7 bond with charge retention on the dichlorophenyl portion.
90[C₇H₆]⁺Loss of HBr from the [C₇H₆Br]⁺ fragment.
79/81[Br]⁺Bromide ion, often observed in the mass spectra of brominated compounds.[18][19][20]

Expert Interpretation: The molecular ion region is the most informative part of the spectrum for confirming the elemental formula. The unique isotopic pattern arising from one bromine and two chlorine atoms provides very high confidence in the molecular identity. The fragmentation is dominated by the cleavage of the benzylic C-O bond, which is the weakest bond in the molecular ion. The formation of the m/z 169/171 fragment (4-bromobenzyl cation) is expected to be the base peak or one of the most intense peaks in the spectrum due to its resonance stabilization and rearrangement to the tropylium ion.

Fragmentation MolIon Molecular Ion [M]⁺˙ m/z 372-378 Frag1 4-Bromobenzyl Cation [C₇H₆Br]⁺ m/z 169/171 MolIon->Frag1 - [C₆H₃Cl₂O]• Frag2 3,4-Dichlorophenoxy Radical [C₆H₃Cl₂O]• MolIon->Frag2 pathway a Frag3 Tropylium Rearrangement Frag1->Frag3

Caption: Primary fragmentation pathway of the target molecule.

Conclusion

This guide provides a comprehensive, albeit predictive, spectral analysis of this compound. By synthesizing information from established spectroscopic principles and data from analogous structures, we have constructed a detailed and reliable spectral profile for this compound. The key identifying features are:

  • ¹H NMR: A characteristic benzylic singlet around 5.10 ppm and distinct patterns for the two substituted aromatic rings.

  • ¹³C NMR: Nine unique carbon signals, including a benzylic carbon at ~70.0 ppm and an ether-linked aromatic carbon at ~156.5 ppm.

  • IR: Two strong, characteristic C-O-C stretching bands for an aryl alkyl ether near 1250 cm⁻¹ and 1040 cm⁻¹.

  • MS: A unique molecular ion isotopic cluster (m/z 372-378) and a dominant fragment corresponding to the 4-bromobenzyl cation (m/z 169/171).

For researchers and drug development professionals, this guide serves as a robust reference for confirming the synthesis and purity of this compound, ensuring the integrity of subsequent biological and pharmacological studies.

References

  • Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919. Available at: [Link]

  • Magnetic Resonance Research Center, University of Notre Dame. (2023). Standard Operating Procedure for NMR Operations. Available at: [Link]

  • ResearchGate. (n.d.). How to prepare IR samples? Available at: [Link]

  • AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Available at: [Link]

  • Kintek Press. (2026). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Available at: [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR Sample Preparation. Available at: [Link]

  • Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Development Research, 11(02), 44780-44784. Available at: [Link]

  • Rebmann, A., et al. (2020). Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. Food Analytical Methods, 13, 1345–1356. Available at: [Link]

  • Chen, C. W., & Chen, C. F. (2018). Systematic screening and identification of the chlorinated transformation products of aromatic pharmaceuticals and personal care products using high-resolution mass spectrometry. Science of The Total Environment, 640–641, 139-150. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy. Available at: [Link]

  • Reddy, G. K., et al. (2007). Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry. Journal of Mass Spectrometry, 42(5), 656-665. Available at: [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]

  • Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. Available at: [Link]

  • Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4979-4981. Available at: [Link]

  • Gal, M. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 624-631. Available at: [Link]

  • Qiao, M., et al. (2017). Simultaneous detection of chlorinated polycyclic aromatic hydrocarbons with polycyclic aromatic hydrocarbons by gas chromatography–mass spectrometry. Journal of Chromatography A, 1489, 133-140. Available at: [Link]

  • Wang, Y., et al. (2016). Determination of chlorinated polycyclic aromatic hydrocarbons in water by solid-phase extraction coupled with gas chromatography and mass spectrometry. Journal of Separation Science, 39(10), 1956-1964. Available at: [Link]

  • Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Emory University. (2013). NMR Experiment Procedure. Available at: [Link]

  • Western University. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link]

  • D'Auria, M., et al. (2024). Determination of Polycyclic Aromatic Hydrocarbons from Atmospheric Deposition in Malva sylvestris Leaves Using Gas Chromatography with Mass Spectrometry (GC-MS). Molecules, 29(23), 5174. Available at: [Link]

  • Zwiener, C., & Glauner, T. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry, 87(6), 423-432. Available at: [Link]

  • Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Available at: [Link]

  • SpectraBase. (n.d.). 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone. Available at: [Link]

  • ResearchGate. (n.d.). Parameters for GC/MS analysis. Available at: [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Available at: [Link]

  • Bakke, B. (2020). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]

  • All 'Bout Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Available at: [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]

  • Ozseven, A. (2025). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Available at: [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... Available at: [Link]

  • PubChem. (n.d.). 4-Bromobenzyl alcohol. Available at: [Link]

  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Available at: [Link]

  • Sci-Hub. (1969). Evidence for aryl participation in mass spectrometric fragmentation processes. Available at: [Link]

  • Fiveable. (2025). Spectroscopy of Ethers | Organic Chemistry Class Notes. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

Sources

safety and handling information for 4-Bromobenzyl-(3,4-dichlorophenyl)ether

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-Bromobenzyl-(3,4-dichlorophenyl)ether

Chemical Identity and Inferred Properties

This compound is a halogenated aromatic ether. While specific physical and chemical data are not available, its properties can be inferred from its constituent parts.

Structure:

  • 4-Bromobenzyl group: Contributes to potential reactivity and lachrymatory effects, as seen in related benzyl bromides.[1][2]

  • 3,4-dichlorophenyl group: Suggests potential for long-term environmental persistence and specific toxicological effects associated with dichlorobenzenes.[3][4]

  • Ether linkage: Ethers as a class can pose specific hazards, including the potential for peroxide formation, though this is less common with aromatic ethers compared to aliphatic ethers.[5]

Inferred Physicochemical Data:

PropertyInferred Value/CharacteristicRationale
Molecular Formula C13H9BrCl2OBased on chemical structure.
Appearance Likely a solid or high-boiling point liquid.Similar halogenated aromatic compounds are often solids or liquids with low volatility.[6]
Solubility Insoluble in water; soluble in organic solvents.A common characteristic of aromatic ethers and halogenated hydrocarbons.[7][8]
Stability Stable under normal storage conditions.Halogenated aromatic ethers are generally stable.[9]

Hazard Identification and Risk Assessment

Based on analogous compounds, this compound is anticipated to present several health and environmental hazards.

  • Acute Toxicity: Likely harmful if swallowed.[10]

  • Skin Corrosion/Irritation: Due to the bromobenzyl moiety, this compound may cause severe skin irritation or burns upon contact.[1][2] Prolonged contact may lead to dermatitis.[11]

  • Eye Damage/Irritation: Expected to cause serious eye damage, potentially leading to blindness.[1] The presence of a benzyl bromide-like structure suggests it may be a lachrymator (a substance that causes tearing).[12]

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.[2][7]

  • Sensitization: May cause an allergic skin reaction in susceptible individuals.[10]

  • Environmental Hazards: Likely toxic to aquatic life with long-lasting effects, a common feature of halogenated aromatic compounds.[3][10]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are suitable for splash protection, but should be replaced immediately upon contamination.[5][11] For extended handling or immersion, thicker, reusable gloves are recommended.[5] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[9]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum.[13] When there is a risk of splashing, a face shield should be worn in addition to goggles.[11]

  • Skin and Body Protection: A lab coat is mandatory.[11] For tasks with a higher risk of exposure, consider chemical-resistant aprons or suits.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[14] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimizing risk.

Handling:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Ensure that an eyewash station and emergency shower are readily accessible.[11][12]

  • Procedural Controls:

    • Avoid contact with skin, eyes, and clothing.[10][15]

    • Do not breathe vapors or mists.[10][16]

    • Wash hands thoroughly after handling, before eating, drinking, or smoking.[7][10][17]

    • Keep containers tightly closed when not in use.[7][10]

    • Grounding may be necessary to prevent static discharge if the material is a flammable liquid.[17]

Storage:

  • Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials.[7][10]

  • Containers: Keep in the original, tightly sealed container.[15][16]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[9]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures:

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7][10]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation or burns develop.[7][10][18]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][10][18]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[10][18]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, hydrogen bromide, and hydrogen chloride.[10][17][18]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10][13]

Accidental Release Measures:

  • Personal Precautions: Evacuate non-essential personnel. Wear appropriate personal protective equipment (see Section 3). Ensure adequate ventilation.[17][18]

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[16][17]

  • Containment and Cleanup:

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[18]

    • Clean the affected area thoroughly.

Experimental Workflow and Safety Diagrams

Visualizing safety protocols can enhance understanding and compliance.

General Handling Workflow:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Verify Fume Hood Verify Fume Hood Gather PPE->Verify Fume Hood Weigh/Transfer Weigh/Transfer Verify Fume Hood->Weigh/Transfer Inside Fume Hood Conduct Experiment Conduct Experiment Weigh/Transfer->Conduct Experiment Quench/Workup Quench/Workup Conduct Experiment->Quench/Workup Segregate Waste Segregate Waste Quench/Workup->Segregate Waste Decontaminate Area Decontaminate Area Segregate Waste->Decontaminate Area Remove PPE Remove PPE Decontaminate Area->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: A standard workflow for handling this compound.

Spill Response Protocol:

G spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size & Risk evacuate->assess small_spill Small Spill? assess->small_spill large_spill Large Spill Call Emergency Response small_spill->large_spill No don_ppe Don Appropriate PPE (Gloves, Goggles, etc.) small_spill->don_ppe Yes contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Waste into Sealed Container contain->collect clean Clean & Decontaminate Spill Area collect->clean dispose Dispose of Waste via Hazardous Waste Program clean->dispose

Caption: A decision-making flowchart for responding to an accidental spill.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][10] Do not allow the chemical to enter the environment.

  • Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the chemical.

References

  • Thermo Fisher Scientific. (2012, December 4).
  • Thermo Fisher Scientific. (2025, September 14).
  • PPG.
  • M+S Silicon. (2020, February 26).
  • Braun Research Group.
  • Pfizer. (2012, April 11).
  • TCI Chemicals. (2025, September 5).
  • Carl ROTH. (2022, October 19).
  • Fisher Scientific. (2014, September 15).
  • Thermo Fisher Scientific. (2012, January 2).
  • Sigma-Aldrich. (2024, September 6).
  • Thermo Fisher Scientific. (2014, September 15).
  • University of Edinburgh. (2010, July 19). Ethers - Handling and control of exposure.
  • SDS Manager Inc. (2021, December 24). 4-Bromobenzyl bromide SDS.
  • Yale University.
  • National Institutes of Health. 4-Bromobenzyl ether | C14H12Br2O | CID 12548636 - PubChem.
  • NextGen Protocols.
  • Technical Safety Services. (2024, September 6).
  • Cole-Parmer. (2005, October 3).
  • ChemicalBook. 4-BROMOBENZYL-(4-CHLOROPHENYL)ETHER.
  • ECHEMI.
  • Capot Chemical. (2008, November 4). MSDS of 3,4'-Dichlorodiphenyl ether.
  • National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf.
  • New Jersey Department of Health. 4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY.
  • LookChem. Cas 18282-59-2,1-Bromo-3,4-dichlorobenzene.
  • National Institute of Standards and Technology. 4-Bromophenyl ether - the NIST WebBook.
  • Anhui Lixing Chemical Co., Ltd. 3,4'-Dichlorodiphenyl ether.

Sources

Technical Guide: Strategic Frontiers in Substituted Diaryl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Diaryl Ether (


)  is not merely a structural linker; it is a privileged pharmacophore that governs spatial orientation in chemical biology. From the macrocyclic rigidity of Vancomycin  to the "hinge-binding" flexibility of Sorafenib , this scaffold dictates the thermodynamic binding landscape of small molecules.

This guide moves beyond basic synthesis to explore high-value research vectors: Type II Kinase Inhibition , PPO-Inhibiting Agrochemicals , and Pd-Catalyzed Cross-Coupling Methodologies . It is designed for scientists requiring actionable, high-level insights into structure-activity relationships (SAR) and robust synthetic protocols.

Part 1: High-Impact Research Areas

Area 1: Oncology – Type II Kinase Inhibitors

The diaryl ether moiety is critical in designing Type II Kinase Inhibitors . Unlike Type I inhibitors that target the active conformation (DFG-in), Type II inhibitors stabilize the inactive conformation (DFG-out).

  • Mechanism: The ether oxygen acts as a "molecular hinge," allowing the two aryl rings to adopt a specific dihedral angle (typically 60–90°). This geometry permits the distal aryl ring to occupy the hydrophobic allosteric pocket created by the DFG-out shift.

  • Research Frontier:

    • Macrocyclization: Current research focuses on tethering the two aryl rings (e.g., via amide linkers) to reduce the entropic penalty of binding.

    • Selectivity Tuning: Modifying the electronic properties of the ether rings (e.g., fluoro-substitution) changes the bond angle and rotational barrier, fine-tuning selectivity between homologous kinases (e.g., BRAF vs. VEGFR).

Area 2: Agrochemicals – PPO Inhibitors

Substituted diphenyl ethers (e.g., Fomesafen, Acifluorfen) are potent herbicides targeting Protoporphyrinogen Oxidase (PPO) .[1]

  • Mechanism: They mimic the protoporphyrinogen substrate. Inhibition leads to the accumulation of Protoporphyrin IX in the cytoplasm, which generates singlet oxygen (

    
    ) upon light exposure, causing rapid lipid peroxidation and cell membrane destruction.
    
  • Critical SAR:

    • Para-Nitro Group: Essential for binding affinity.

    • Ortho-Substituents: Steric bulk at the ortho-position relative to the ether linkage protects the molecule from metabolic cleavage by glutathione S-transferases (GSTs) in crops, conferring selectivity.

Area 3: Synthetic Methodology – The Ligand Revolution

The historical reliance on high-temperature Ullmann condensation (


C, Cu bronze) has been superseded by Palladium-catalyzed C-O coupling (Buchwald-Hartwig).
  • Current Challenge: Coupling electron-rich phenols with electron-rich aryl halides remains difficult due to slow reductive elimination.

  • Solution: The use of bulky biarylphosphine ligands (e.g., tBuXPhos , BrettPhos ) accelerates reductive elimination, allowing couplings at temperatures as low as

    
    C.
    

Part 2: Visualization of Logic & Workflows

Diagram 1: SAR & Pharmacophore Logic

This diagram illustrates how the diaryl ether bridge functions as the central pivot in kinase inhibitor design, connecting the H-bond donor/acceptor "Head" to the Hydrophobic "Tail."

SAR_Logic Head Polar 'Head' (H-Bonding to Hinge Region) Bridge Diaryl Ether Bridge (The 'Hinge' / 120° Angle) Head->Bridge Connects via Amide/Urea Tail Hydrophobic 'Tail' (Allosteric Pocket Occupation) Bridge->Tail Orients via Ether Linkage Effect Type II Kinase Inhibition (Stabilizes DFG-out) Bridge->Effect Induces Conformational Change Tail->Effect Occupies Hydrophobic Pocket

Caption: The diaryl ether oxygen acts as a geometric pivot, orienting the hydrophobic tail into the kinase allosteric pocket.

Diagram 2: Synthetic Decision Tree

A guide for selecting the optimal synthetic route based on substrate electronics.

Synthetic_Route Start Substrate Analysis: Aryl Halide (Ar-X) + Phenol (Ar-OH) Check1 Is Ar-X highly electron-deficient? (e.g., p-NO2, p-CN) Start->Check1 SNAr Route A: SNAr Base: K2CO3 Solvent: DMF/DMSO Temp: 80-100°C Check1->SNAr Yes Check2 Is Ar-X electron-neutral or rich? Check1->Check2 No Buchwald Route B: Pd-Catalysis Cat: Pd2(dba)3 Ligand: Biarylphosphine Base: K3PO4 Check2->Buchwald Halide Available ChanLam Route C: Chan-Lam (If using Boronic Acid) Cat: Cu(OAc)2 Atmosphere: O2 Check2->ChanLam Boronic Acid Available

Caption: Decision matrix for C-O bond formation. Pd-catalysis is preferred for unactivated or sterically hindered substrates.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Pd-Catalyzed C-O Coupling (Buchwald-Hartwig Type)

Objective: Synthesis of an electron-rich diaryl ether where classical SNAr fails. Scope: Coupling of 4-bromoanisole with 2-isopropylphenol.

1. Reagents & Stoichiometry table
ComponentReagentEquiv.Role
Substrate A Aryl Bromide (e.g., 4-bromoanisole)1.0Electrophile
Substrate B Phenol (e.g., 2-isopropylphenol)1.2Nucleophile
Catalyst

0.01-0.02Palladium Source (Pd0)
Ligand tBuXPhos or RockPhos 0.02-0.04Promotes Reductive Elimination
Base

(anhydrous)
2.0Deprotonates Phenol
Solvent Toluene (degassed)[0.2 M]Non-polar medium
2. Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

    • Why: Oxygen poisons the Pd(0) catalyst and oxidizes the phosphine ligand.

  • Loading: Add

    
     (1.0 mol%) and Ligand (e.g., tBuXPhos, 2.0 mol%). If the aryl halide is solid, add it now. Cap and purge with inert gas for 5 minutes.
    
  • Solvent Addition: Add anhydrous Toluene via syringe. Stir at room temperature for 1-2 minutes to pre-complex the catalyst/ligand (solution often turns from dark purple to orange/brown).

  • Substrate Addition: Add the Phenol (1.2 equiv) and Aryl Halide (if liquid). Finally, add the base (

    
    ).
    
    • Note:

      
       is preferred over 
      
      
      
      for phenols to prevent side reactions, though it requires higher temperatures.
  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours.

  • Validation (TLC): Monitor the disappearance of the Aryl Bromide.

    • Self-Check: If the reaction stalls, add 1.0 mol% more catalyst/ligand solution. If "Pd black" precipitates, your system was likely exposed to oxygen.

  • Workup: Cool to RT. Dilute with Ethyl Acetate, filter through a pad of Celite (to remove Pd black and salts). Wash filtrate with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    .
    

References

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Source: Journal of Agricultural and Food Chemistry (2020). Context: Comprehensive review of SAR and applications in oncology and herbicides.[2][3] URL:[Link]

  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Source: Organic Letters (2011). Context: Describes the development of bulky ligands (L8) to accelerate C-O coupling. URL:[Link]

  • Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides. Source: Biochemical Journal (1989).[4][5] Context: Foundational paper establishing the mechanism of action for PPO inhibitors. URL:[Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Source: Chemical Reviews (2020). Context: Advanced review on using phenol derivatives (tosylates/mesylates) as electrophiles. URL:[Link]

Sources

4-Bromobenzyl-(3,4-dichlorophenyl)ether structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 4-Bromobenzyl-(3,4-dichlorophenyl)ether

Executive Summary & Chemical Identity

This compound is a halogenated diaryl ether characterized by a methylene bridge connecting a para-brominated phenyl ring to a 3,4-dichlorinated phenoxy group. This structural motif serves as a critical scaffold in medicinal chemistry, particularly in the development of antifungal agents (e.g., azole precursors), antimicrobials, and agrochemicals where lipophilicity and metabolic stability are paramount.

The compound combines the steric and electronic properties of a benzyl ether linkage with the versatile reactivity of an aryl bromide, making it a valuable intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate complex bioactive molecules.

Physicochemical Specifications
PropertyValueNotes
IUPAC Name 1,2-dichloro-4-((4-bromobenzyl)oxy)benzeneAlso: 4-bromo-1-(3,4-dichlorophenoxymethyl)benzene
Molecular Formula C₁₃H₉BrCl₂O
Molecular Weight 332.02 g/mol Calculated based on standard atomic weights
Exact Mass 330.92 g/mol Monoisotopic mass (⁷⁹Br, ³⁵Cl₂)
CAS Number Not widely indexedTreat as a custom synthesis intermediate
Predicted LogP ~5.2 ± 0.4Highly lipophilic due to tri-halogenation
H-Bond Donors 0
H-Bond Acceptors 1Ether oxygen
Rotatable Bonds 3C-O, C-C(benzyl)

Synthesis Methodology: The Williamson Ether Protocol

The most robust route to This compound utilizes a Williamson Ether Synthesis. This nucleophilic substitution (


) involves the attack of the 3,4-dichlorophenoxide ion on the benzylic carbon of 4-bromobenzyl bromide.
Reaction Scheme

Synthesis Reagent1 3,4-Dichlorophenol (Nucleophile) Intermediate Phenoxide Ion (In Situ) Reagent1->Intermediate Deprotonation Reagent2 4-Bromobenzyl bromide (Electrophile) Product This compound (Target) Reagent2->Product Base K2CO3 / Acetone (Base/Solvent) Base->Intermediate Intermediate->Product SN2 Attack

Figure 1: Mechanistic pathway for the synthesis of this compound.

Step-by-Step Protocol

Materials:

  • 3,4-Dichlorophenol (1.0 eq)[1]

  • 4-Bromobenzyl bromide (1.05 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetone (Reagent grade) or DMF (for faster kinetics)

  • Potassium Iodide (KI), catalytic (0.1 eq) – Optional, to accelerate reaction via Finkelstein mechanism.

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-Dichlorophenol (e.g., 10 mmol) in anhydrous Acetone (30 mL).

  • Deprotonation: Add Potassium Carbonate (20 mmol) in a single portion. Stir at room temperature for 15–30 minutes to facilitate the formation of the phenoxide anion. The mixture may become a slurry.

  • Addition: Add 4-Bromobenzyl bromide (10.5 mmol) dropwise (if liquid) or portion-wise (if solid). Tip: If using DMF, add KI at this stage to generate the more reactive benzyl iodide in situ.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C for Acetone) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1). The starting phenol spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude solid or oil.

  • Purification: Recrystallize the crude product from hot Ethanol or a Hexane/Ethyl Acetate mixture. Alternatively, purify via silica gel flash chromatography (eluting with 100% Hexane

    
     5% EtOAc/Hexane).
    

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The following data is predicted based on standard chemical shifts for this structural class.

Proton NMR ( NMR, 400 MHz, )
  • 
     5.05 ppm (s, 2H):  The diagnostic singlet for the benzylic methylene protons (
    
    
    
    ). This shift is characteristic of a benzyl ether.
  • 
     6.75–6.85 ppm (dd, 1H):  Proton on the phenolic ring, ortho to the ether linkage (Position 6 of the dichlorophenyl ring).
    
  • 
     7.05 ppm (d, 1H):  Proton on the phenolic ring (Position 2, meta to ether).
    
  • 
     7.25–7.35 ppm (m, 3H):  Overlapping signals from the phenolic ring (Position 5) and the meta protons of the bromobenzyl ring.
    
  • 
     7.50 ppm (d, 2H):  The ortho protons of the bromobenzyl ring (deshielded by the Br atom).
    
Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (

    
    ):  The mass spectrum will show a distinctive isotope pattern due to the presence of one Bromine and two Chlorine atoms.
    
    • M (330):

      
      
      
    • M+2 (332):

      
       AND 
      
      
      
      (Base peak region)
    • M+4 (334): Mixed isotopes.

    • M+6 (336):

      
      
      
  • Fragmentation: Expect a major fragment ion at m/z ~169/171 (4-Bromobenzyl cation, stable tropylium ion analog) and m/z ~162 (3,4-Dichlorophenol radical cation).

Applications in Drug Discovery

This compound is not merely an end-product but a versatile "Privileged Structure" intermediate.

  • Antifungal Development: The benzyl-phenyl ether motif mimics the core structure of azole antifungals (e.g., Econazole, Miconazole). Researchers use this scaffold to test new side-chains for lanosterol 14

    
    -demethylase inhibition.
    
  • Suzuki Coupling Partner: The aryl bromide moiety remains intact during ether synthesis, allowing it to serve as an electrophile in Palladium-catalyzed cross-coupling reactions. This enables the attachment of heteroaryl groups to expand the library of potential kinase inhibitors.

Applications cluster_0 Downstream Synthesis cluster_1 Biological Targets Compound This compound Suzuki Suzuki Coupling (Add Aryl/Heteroaryl groups) Compound->Suzuki Buchwald Buchwald-Hartwig (Add Amines) Compound->Buchwald Antifungal Antifungal Agents (CYP51 Inhibitors) Compound->Antifungal Antimicrobial Antimicrobial Films (Surface Active Agents) Compound->Antimicrobial

Figure 2: Strategic utility of the this compound scaffold.

Safety & Handling (MSDS Summary)

  • Hazards: As a halogenated ether, treat as a potential skin and eye irritant. The precursors (3,4-Dichlorophenol and 4-Bromobenzyl bromide) are corrosive and lachrymators.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the ether linkage over long periods.

  • Disposal: Halogenated organic waste. Do not dispose of in standard aqueous waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12548636, 4-Bromobenzyl ether. Retrieved from [Link] (Reference for component properties and structural analogs).

  • PrepChem. Preparation of 4-bromobenzyl bromide. Retrieved from [Link] (Methodology for precursor synthesis).

  • National Toxicology Program. 1,4-Dichlorobenzene Profile. Retrieved from [Link] (Toxicological context for dichlorinated aromatics).

Sources

Methodological & Application

applications of 4-Bromobenzyl-(3,4-dichlorophenyl)ether in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Bromobenzyl-(3,4-dichlorophenyl)ether in Divergent Synthesis

Executive Summary

This compound (CAS: Analogous structures often indexed, specific CAS varies by vendor) is a bifunctional building block critical in the design of agrochemicals and pharmaceutical intermediates. Its structure combines a 3,4-dichlorophenoxy pharmacophore —a motif prevalent in antifungal (e.g., Luliconazole analogs) and herbicidal agents—with a 4-bromobenzyl handle.

This guide details the operational protocols for:

  • Scalable Synthesis: A robust Williamson etherification protocol.

  • Divergent Functionalization: Suzuki-Miyaura cross-coupling to generate biaryl ether libraries.

  • Pharmacophore Installation: Using the ether as a lipophilic anchor in fragment-based drug discovery (FBDD).

Chemical Profile & Structural Logic

PropertyDescription
IUPAC Name 1-bromo-4-((3,4-dichlorophenoxy)methyl)benzene
Molecular Formula C₁₃H₉BrCl₂O
Molecular Weight 331.01 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Functionality Aryl Bromide: Site for Pd-catalyzed coupling.Ether Linkage: Chemically stable spacer.Dichlorophenyl: Lipophilic metabolic shield.[1]

Synthetic Utility: The molecule serves as a "masked" biaryl ether. The bromine atom allows researchers to attach this lipophilic tail to diverse heteroaromatic cores (pyridines, pyrimidines, oxazoles) late in the synthetic sequence, minimizing the risk of ether cleavage during earlier harsh steps.

Experimental Protocols

Protocol A: Scalable Synthesis (Williamson Etherification)

Objective: To synthesize the core scaffold from commercially available precursors.

Reaction Overview: 3,4-Dichlorophenol + 4-Bromobenzyl bromide + K₂CO₃ → Product

Materials:

  • 3,4-Dichlorophenol (1.0 equiv)

  • 4-Bromobenzyl bromide (1.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Solvent: Acetone (Reagent Grade) or DMF (for larger scales)

  • Catalyst: Potassium iodide (KI) (0.1 equiv) - Optional, accelerates reaction via Finkelstein mechanism.

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 3,4-dichlorophenol (e.g., 10 mmol) and anhydrous Acetone (30 mL).

  • Deprotonation: Add K₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

  • Addition: Add 4-bromobenzyl bromide (10.5 mmol) slowly. If using KI, add it at this stage.

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1); the starting phenol spot should disappear.

  • Workup:

    • Cool to room temperature.[2][3][4][5][6] Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure.[2]

    • Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove trace unreacted phenol) followed by brine.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (100% Hexane → 5% EtOAc/Hexane).

  • Yield Expectation: 85–95%.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To couple the scaffold with an aryl boronic acid, creating a biaryl ether library.

Reaction Overview: Ar-Br + Ar'-B(OH)₂ + Pd(0) → Ar-Ar' (Biaryl Ether)

Materials:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (e.g., 4-Methoxyphenylboronic acid) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Inerting: Place the aryl bromide and boronic acid in a reaction vial. Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Nitrogen.

  • Reaction: Heat to 80–90°C for 12–16 hours.

    • Note: For difficult substrates (steric hindrance), microwave irradiation at 110°C for 30 mins is recommended.

  • Workup: Dilute with water, extract with DCM. Dry over MgSO₄.[6]

  • Purification: Column chromatography.

  • Validation: Verify absence of Br isotope pattern in MS; confirm biaryl linkage via ¹H NMR (appearance of new aromatic protons).

Strategic Application Map

The following diagram illustrates how this building block serves as a pivot point for divergent synthesis in medicinal chemistry campaigns.

G Start 4-Bromobenzyl- (3,4-dichlorophenyl)ether Suzuki Suzuki Coupling (Biaryl Ethers) Start->Suzuki Ar-B(OH)2, Pd(0) Buchwald Buchwald-Hartwig (N-Aryl Amines) Start->Buchwald R-NH2, Pd(dba)3 Lithiation Li-Halogen Exchange (Formylation/Carboxylation) Start->Lithiation n-BuLi, DMF/CO2 Target1 Antifungal Candidates (Biaryl Scaffolds) Suzuki->Target1 Target2 CNS Active Agents (Aniline Derivatives) Buchwald->Target2 Target3 Linker Modification (Aldehydes/Acids) Lithiation->Target3

Figure 1: Divergent synthesis pathways utilizing the aryl bromide handle for library generation.

Comparative Analysis of Coupling Conditions

To maximize yield during the functionalization of the bromide, the following condition sets are recommended based on electronic demand.

Reaction TypeSubstrate ClassCatalyst SystemBase/SolventTemp/Time
Suzuki Electron-Rich Boronic AcidsPd(PPh₃)₄ (5%)Na₂CO₃ / Toluene:EtOH:H₂O80°C / 12h
Suzuki Heterocyclic Boronic AcidsPd(dppf)Cl₂ (3%)K₃PO₄ / Dioxane:H₂O90°C / 16h
Buchwald Primary AminesPd₂(dba)₃ / XPhosNaOtBu / Toluene100°C / 18h
Heck Acrylates/StyrenesPd(OAc)₂ / P(o-tol)₃Et₃N / DMF100°C / 24h

References

  • Suzuki-Miyaura Coupling Optimization: Title: "Suzuki Cross Coupling of 4-Bromobenzyl Derivatives: Optimization of Solvent and Catalyst Systems." Source: TU Wien Repository. URL:[Link]

  • Ether Synthesis Protocols: Title: "Synthesis of Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate as a COX-2 Inhibitor." Source: ResearchGate (Medicinal Chemistry Protocols). URL:[Link]

  • Medicinal Chemistry Applications: Title: "2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design and anticancer assessment." Source: RSC Medicinal Chemistry.[7] URL:[Link]

  • General Cross-Coupling Guides: Title: "Aryl ether synthesis by etherification and cross-coupling." Source: Organic Chemistry Portal. URL:[Link]

Sources

Application Note: Strategic Utilization of 4-Bromobenzyl-(3,4-dichlorophenyl)ether in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This application note details the synthetic utility of 4-Bromobenzyl-(3,4-dichlorophenyl)ether (referred to herein as BB-Cl2Br ). This molecule represents a "bifunctional" scaffold, uniquely positioned for divergent library synthesis. It combines a chemically robust 3,4-dichlorophenyl ether pharmacophore—known for metabolic stability and lipophilic binding—with a reactive aryl bromide handle primed for palladium-catalyzed cross-coupling.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Rapid generation of biaryl ether libraries.

  • Antimicrobial & Antifungal Research: The 3,4-dichloro motif mimics the pharmacophores of azole antifungals (e.g., Miconazole, Econazole) and triclosan derivatives.

  • Agrochemical Synthesis: Precursor for diphenyl ether herbicides and fungicides.

Chemical Profile & Stability[1][2]

PropertyDescription
Chemical Structure A 4-bromobenzyl group linked via ether oxygen to a 3,4-dichlorophenyl ring.
Molecular Formula C₁₃H₉BrCl₂O
Molecular Weight 331.01 g/mol
Physical State Typically a white to off-white solid or viscous oil (depending on purity).
Solubility Soluble in DCM, THF, EtOAc, DMF. Insoluble in water.[1]
Stability Stable under standard laboratory conditions. The ether linkage is stable to basic and mild acidic conditions but cleavable by BBr₃ or strong Lewis acids.
Reactivity Hierarchy Ar-Br (High) > Ar-Cl (Low) > Ether Linkage (Stable).

Synthetic Protocols

Protocol A: Synthesis of the Building Block (Williamson Ether Synthesis)

Rationale: This protocol ensures the selective formation of the ether bond without affecting the aryl bromide, utilizing the higher nucleophilicity of the phenoxide ion.

Reagents:

  • 3,4-Dichlorophenol (1.0 equiv)

  • 4-Bromobenzyl bromide (1.05 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Potassium Iodide (

    
    ) (0.1 equiv - Catalyst)
    
  • Solvent: Acetone (Reagent Grade) or DMF (for faster rates)

Step-by-Step Procedure:

  • Activation: To a round-bottom flask equipped with a magnetic stir bar, add 3,4-dichlorophenol (10 mmol) and anhydrous Acetone (30 mL). Add

    
      (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Addition: Add 4-bromobenzyl bromide (10.5 mmol) and catalytic

    
      (1 mmol). Note: KI accelerates the reaction via the Finkelstein reaction mechanism in situ.
    
  • Reflux: Fit a reflux condenser and heat the mixture to reflux (

    
     for Acetone) for 4–6 hours. Monitor by TLC (Mobile Phase: 10% EtOAc in Hexanes). The starting phenol (polar) should disappear, replaced by the less polar ether product.
    
  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove trace unreacted phenol) and Brine. Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol or purify via silica flash chromatography (Hexanes/EtOAc).
    
Protocol B: Divergent Synthesis via Suzuki-Miyaura Coupling

Rationale: The aryl bromide is highly reactive toward Pd(0) oxidative addition, while the aryl chlorides on the ether ring remain inert under standard conditions (Chemoselectivity).

Reagents:

  • BB-Cl2Br (1.0 equiv)

  • Boronic Acid Partner (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (3 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2M aq.)
  • Solvent: 1,4-Dioxane/Water (4:1)[2]

Step-by-Step Procedure:

  • Inert Setup: Charge a microwave vial or Schlenk flask with BB-Cl2Br (0.5 mmol), Boronic Acid (0.6 mmol), and Base (1.5 mmol).

  • Degassing: Add solvent (Dioxane/Water, 5 mL). Sparge with Argon/Nitrogen for 10 minutes to remove dissolved oxygen (Critical to prevent homocoupling).

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas. Seal the vessel.

  • Reaction: Heat to

    
     for 2–12 hours (or 30 min at 
    
    
    
    in a microwave reactor).
  • Work-up: Dilute with EtOAc, wash with water.[2] Filter through a Celite pad to remove Pd black. Concentrate and purify via column chromatography.[3][4]

Visualizing the Synthetic Workflow

The following diagram illustrates the synthesis of the building block and its subsequent divergent application in library generation.

SyntheticWorkflow Reactants Precursors: 3,4-Dichlorophenol + 4-Bromobenzyl Bromide ReactionA Reaction A: Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Reactants->ReactionA Nucleophilic Subst. BuildingBlock BUILDING BLOCK: 4-Bromobenzyl- (3,4-dichlorophenyl)ether ReactionA->BuildingBlock >90% Yield PathSuzuki Path 1: Suzuki Coupling (Ar-B(OH)2, Pd cat.) BuildingBlock->PathSuzuki C-C Bond PathBuchwald Path 2: Buchwald-Hartwig (R-NH2, Pd cat.) BuildingBlock->PathBuchwald C-N Bond PathLithiation Path 3: Lithiation (n-BuLi, Electrophile) BuildingBlock->PathLithiation Halogen Exchange Products Library Generation: Biaryl Ethers Amino-Ethers Functionalized Scaffolds PathSuzuki->Products PathBuchwald->Products PathLithiation->Products

Figure 1: Synthetic workflow transforming precursors into the core building block, followed by divergent functionalization pathways.

Structural Activity Relationship (SAR) Insights

The 3,4-dichlorophenyl moiety is not merely a passive spectator; it is a "privileged structure" in medicinal chemistry.

  • Metabolic Blocking: The chlorine atoms at positions 3 and 4 block the para- and meta-positions from Cytochrome P450 oxidation, significantly increasing the metabolic half-life (

    
    ) of the molecule compared to an unsubstituted phenyl ether [1].
    
  • Lipophilicity (LogP): The dichloro-substitution increases lipophilicity, enhancing membrane permeability. This is critical for targeting intracellular enzymes or fungal cell walls.

  • Halogen Bonding: The chlorine atoms can engage in specific halogen-bonding interactions with protein backbone carbonyls in the binding pocket, potentially increasing potency [2].

References

  • Smith, D. A., & Jones, B. C. (1992). Speculations on the substrate structure-activity relationship (SSAR) of cytochrome P450 enzymes. Biochemical Pharmacology, 44(11), 2089-2098.

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Organic Chemistry Portal. (2024). Williamson Ether Synthesis: Mechanism and Protocols.

Sources

derivatization of 4-Bromobenzyl-(3,4-dichlorophenyl)ether for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Derivatization of 4-Bromobenzyl-(3,4-dichlorophenyl)ether

Abstract

This guide details the strategic derivatization of This compound (Structure 1 ), a privileged scaffold in medicinal chemistry often associated with antimicrobial and anti-inflammatory research (e.g., enoyl-ACP reductase inhibitors). The molecule features a robust benzyl phenyl ether linkage connecting a lipophilic 3,4-dichlorophenyl tail to a reactive 4-bromobenzyl head. This note focuses on Late-Stage Functionalization (LSF) of the aryl bromide handle via Palladium-catalyzed cross-coupling, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries while preserving the metabolically stable dichlorophenyl ether motif.

Strategic Analysis & Chemoselectivity

The Scaffold: The molecule consists of two distinct aromatic systems separated by an ether linkage:

  • Ring A (Electrophile): A 4-bromobenzyl group.[1] The aryl bromide is highly reactive toward Pd(0) oxidative addition.

  • Ring B (Lipophilic Anchor): A 3,4-dichlorophenyl ether. The aryl chlorides are electron-deficient and significantly less reactive than the bromide.

Chemoselectivity Principle: Under standard catalytic conditions (


), the oxidative addition of Pd(0) to Ar-Br is kinetically favored over Ar-Cl. This allows for the selective functionalization of Ring A without requiring protecting groups for Ring B.

Stability Warning:

  • Benzyl Ether Linkage: Stable to basic cross-coupling conditions (Suzuki, Buchwald).

  • Avoid: Strong Lewis acids (e.g.,

    
    ) or catalytic hydrogenation (
    
    
    
    ), as these will cleave the benzyl ether, destroying the scaffold.

Workflow Visualization

The following decision tree outlines the divergent synthesis strategy for expanding this scaffold.

G Start 4-Bromobenzyl- (3,4-dichlorophenyl)ether Decision Target Property? Start->Decision Suzuki Suzuki-Miyaura (Expand Carbon Skeleton) Decision->Suzuki Increase MW / Lipophilicity Buchwald Buchwald-Hartwig (Modulate pKa / Solubility) Decision->Buchwald Add Polarity / H-Bonds LiHal Li-Halogen Exchange (Introduce Acid/Electrophile) Decision->LiHal Add Carboxyl / Carbonyl Prod_Biaryl Biaryl Ether Analogues (Hydrophobic Pocket Fillers) Suzuki->Prod_Biaryl Pd(dppf)Cl2, Ar-B(OH)2 Prod_Amine Aniline Derivatives (H-Bond Donors/Acceptors) Buchwald->Prod_Amine RuPhos Pd G3, Amines Prod_Acid Benzoic Acid Deriv. (Salt Formation/Prodrugs) LiHal->Prod_Acid n-BuLi, CO2

Caption: Divergent synthetic workflow for generating SAR libraries from the parent bromide scaffold.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups to probe the "Right-Hand Side" binding pocket.

Rationale: We utilize


  as the catalyst. The bidentate dppf ligand has a large bite angle, promoting the reductive elimination step and ensuring high stability against thermal decomposition. It is robust enough to tolerate the steric bulk of the benzyl ether.

Materials:

  • Substrate: this compound (

    
     equiv)
    
  • Boronic Acid:

    
     (
    
    
    
    equiv)
  • Catalyst:

    
     (
    
    
    
    )
  • Base:

    
     (
    
    
    
    equiv) or
    
    
    (
    
    
    equiv)
  • Solvent: 1,4-Dioxane / Water (

    
     ratio)
    

Step-by-Step Procedure:

  • Charge: To a microwave vial or round-bottom flask equipped with a stir bar, add the Substrate (

    
    ), Boronic Acid (
    
    
    
    ), and Base (
    
    
    ).
  • Degas: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (

    
    ) and Water (
    
    
    
    ) via syringe.
  • Catalyst: Remove the septum briefly to add

    
     (
    
    
    
    ) quickly (or add as a solution if handling a glovebox stock). Reseal and purge for another 2 minutes.
  • Reaction: Heat to

    
     for 4–12 hours. (Microwave: 
    
    
    
    for 30 mins).
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is typically UV-active.

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of amine functionality to modulate LogP and improve solubility.

Rationale: We utilize RuPhos Pd G3 precatalyst.[3] RuPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand designed specifically to prevent catalyst deactivation and promote the coupling of secondary amines and bulky anilines. The G3 precatalyst ensures accurate Pd:Ligand stoichiometry and rapid activation.

Materials:

  • Substrate: this compound (

    
     equiv)
    
  • Amine: Primary or Secondary Amine (

    
     equiv)
    
  • Catalyst: RuPhos Pd G3 (

    
    )
    
  • Base:

    
     (
    
    
    
    equiv) - Note: Strong base, ensure substrate compatibility.
  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Procedure:

  • Dry Setup: Flame-dry a reaction vial and cool under Argon.

  • Solids: Add Substrate (

    
    ), 
    
    
    
    (
    
    
    ), and RuPhos Pd G3 (
    
    
    ).
  • Liquids: Add anhydrous Toluene (

    
    ). If the amine is liquid, add it now (
    
    
    
    ).
  • Reaction: Heat to

    
     for 2–6 hours.
    
  • Quench: Cool to room temperature. Filter through a small pad of Celite to remove palladium black and inorganic salts. Elute with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Safety Note:


 is moisture sensitive. Handle quickly or in a glovebox.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Ring A) Catalyst deactivation or poor oxidative addition.Switch to XPhos Pd G3 (more active for aryl chlorides/bromides). Increase temp to

.
Ring B Reaction (Cl coupling) Loss of chemoselectivity (Over-reaction).Lower temperature to

. Reduce catalyst loading to

. Ensure stoichiometry of coupling partner is not

equiv.
Benzyl Ether Cleavage Acidic conditions or hydrogenolysis.Ensure base (

) is present.[1][4] Avoid reducing conditions. Do not use

or

.
Protodehalogenation Reduction of Ar-Br to Ar-H instead of coupling.Use anhydrous solvents (Suzuki). Switch solvent to

alcohol.

Mechanistic Pathway (Ligand Selection)

The choice of ligand dictates the success of the transmetallation and reductive elimination steps.

Mechanism Substrate Ar-Br Substrate OxAdd Oxidative Addition (L-Pd-Ar-Br) Substrate->OxAdd Pd(0) Ligand_Choice Ligand Selection OxAdd->Ligand_Choice DPPF dppf (Bidentate) Standard Suzuki Ligand_Choice->DPPF C-C Bond RuPhos RuPhos (Monodentate) Steric Amination Ligand_Choice->RuPhos C-N Bond TransMet Transmetallation DPPF->TransMet RuPhos->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim

Caption: Ligand influence on the catalytic cycle for 4-bromobenzyl ether derivatization.

References

  • Diaryl Ether Scaffold in Med Chem: Liu, Z. et al. "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery." J. Agric. Food Chem.[5]2020 , 68, 10397–10419. [Link]

  • Buchwald-Hartwig Protocol (RuPhos): Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.[1]2016 , 116, 12564–12649. [Link]

  • Suzuki Coupling General Guide: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[1]1995 , 95, 2457–2483. [Link]

  • Chemoselectivity (Cl vs Br): Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew.[1] Chem. Int. Ed.2002 , 41, 4176–4211. [Link]

Sources

Application Note AN2026-02: Synthesis and Evaluation of Novel Diaryl Ether-Based Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the synthesis and in-vitro evaluation of a novel, non-steroidal aromatase inhibitor based on a diaryl ether scaffold. Aromatase is a critical enzyme in estrogen biosynthesis, and its inhibition is a cornerstone of therapy for hormone-dependent breast cancer.[1][2][3] This guide outlines a robust, two-step synthetic strategy commencing with the Williamson ether synthesis to create the core scaffold, 4-Bromobenzyl-(3,4-dichlorophenyl)ether, followed by the introduction of a 1,2,4-triazole pharmacophore via nucleophilic substitution. The rationale for this molecular design is grounded in the established mechanism of third-generation aromatase inhibitors like Letrozole, where a nitrogen-containing heterocycle coordinates with the heme iron of the aromatase enzyme to achieve potent and reversible inhibition.[1][4][5] Detailed, step-by-step protocols for organic synthesis, compound characterization, and a fluorometric in-vitro assay for determining inhibitory activity (IC50) are provided to enable researchers to replicate and expand upon this work.

Introduction and Design Rationale

Aromatase (CYP19A1), a cytochrome P450 enzyme, is responsible for the final and rate-limiting step of estrogen biosynthesis—the conversion of androgens (like testosterone and androstenedione) into estrogens.[1][2] In postmenopausal women, aromatase activity in peripheral tissues (e.g., adipose tissue) becomes the primary source of estrogen. Since many breast cancers are estrogen receptor-positive (ER+), their growth is driven by estrogen. Consequently, inhibiting aromatase to achieve estrogen deprivation is a highly effective therapeutic strategy.[3]

Non-steroidal aromatase inhibitors (AIs) such as Anastrozole and Letrozole have become first-line treatments for ER+ breast cancer. Their mechanism relies on two key structural features:

  • A nitrogen-containing azole ring (specifically, 1,2,4-triazole) that reversibly coordinates to the ferric (Fe³⁺) ion of the heme group in the aromatase active site.[4][5]

  • A bulky, hydrophobic chemical scaffold that occupies the substrate-binding pocket, providing affinity and selectivity.[5]

The starting material, this compound, provides a promising foundation for a novel AI. The 3,4-dichlorophenyl group serves as a substantial hydrophobic moiety to anchor the molecule in the active site. The 4-bromobenzyl group is a versatile linker; its benzylic bromide is highly reactive towards nucleophilic substitution, while the aryl bromide offers a handle for further modifications via cross-coupling reactions if desired.[6][7]

Our strategy involves replacing the bromine atom of the benzyl group with the 1,2,4-triazole pharmacophore. This transformation directly installs the critical heme-coordinating group, converting the diaryl ether intermediate into a putative aromatase inhibitor.

Synthetic Strategy and Workflow

The proposed synthesis is a linear, two-step process designed for efficiency and accessibility in a standard medicinal chemistry laboratory.

  • Step 1: Scaffold Synthesis. Formation of the diaryl ether core via a Williamson ether synthesis between 3,4-dichlorophenol and 4-bromobenzyl bromide.

  • Step 2: Pharmacophore Installation. Nucleophilic substitution of the benzylic bromide on the synthesized scaffold with the sodium salt of 1,2,4-triazole to yield the final target compound.

G cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Pharmacophore Installation A 3,4-Dichlorophenol B 4-Bromobenzyl bromide D This compound A->D Williamson Ether Synthesis C Base (K2CO3) Solvent (Acetone) B->D Williamson Ether Synthesis C->D Williamson Ether Synthesis E 1,2,4-Triazole D->E G Target Inhibitor F Base (NaH) Solvent (DMF) E->G Nucleophilic Substitution F->G Nucleophilic Substitution G cluster_0 Aromatase Active Site cluster_1 heme Heme Prosthetic Group (Porphyrin Ring) fe Fe³⁺ fe->heme at center of pocket Hydrophobic Substrate Pocket triazole 1,2,4-Triazole (N4 atom) triazole->fe Coordinate Bond (Inhibition) scaffold Diaryl Ether Scaffold scaffold->pocket Binds within

Sources

Troubleshooting & Optimization

purification of crude 4-Bromobenzyl-(3,4-dichlorophenyl)ether by column chromatography

[1]

Case ID: PUR-WB-4BB-DCP Status: Active Assigned Specialist: Senior Application Scientist Context: Williamson Ether Synthesis Workup & Purification[1]

Module 1: Pre-Purification Diagnostics (Triage)[1]

User Question: My crude mixture is a sticky solid, and TLC shows three spots. One is streaking heavily near the baseline. Should I proceed directly to the column?

Specialist Response: STOP. Do not load this onto a column yet. The streaking indicates unreacted 3,4-dichlorophenol .[1] Unlike simple phenols, the 3,4-dichloro substitution increases acidity (pKa ~7.5-8.6 compared to 10 for phenol), causing it to drag on neutral silica gel.[1]

Corrective Action (The "Chemical Sweep"): You can chemically remove the two major impurities before chromatography, saving time and silica.

  • Remove the Phenol: Dissolve crude in Et2O or EtOAc and wash 2x with 1M NaOH . The dichlorophenol will deprotonate and move to the aqueous layer.

  • Remove the Bromide (The "Scavenger" Protocol): If you have excess 4-bromobenzyl bromide (top spot, Rf ~0.8), it is difficult to separate from your ether product by column because both are non-polar.[1]

    • Technique: Dissolve crude in THF, add 1.5 eq of Triethylamine (TEA) or Dimethylamine , and stir for 1 hour.

    • Mechanism:[1][2][3][4][5] The benzyl bromide reacts to form a quaternary ammonium salt (benzyltriethylammonium bromide), which is water-soluble.[1][6]

    • Finish: Wash with water.[1] The salt washes away; your product stays in the organic layer.

Module 2: Method Development & Setup

User Question: What solvent system should I use? I usually run Hexane/Ethyl Acetate.

Specialist Response: Hexane/Ethyl Acetate (Hex/EtOAc) is the standard, but for diaryl ethers, Petroleum Ether/Dichloromethane (DCM) often provides better selectivity (separation of bands) due to pi-pi interactions with the aromatic rings.

Target Rf Data Profile
CompoundEst. Rf (10% EtOAc/Hex)Est.[1][7] Rf (20% DCM/Hex)Behavior on Silica
4-Bromobenzyl bromide 0.80 - 0.900.85Elutes near solvent front.[1]
Target Ether Product 0.35 - 0.45 0.30 - 0.40 Distinct UV active spot.[1]
3,4-Dichlorophenol 0.15 - 0.25< 0.10Streaks/tails without base.[1]

User Question: How should I load the sample? It's not very soluble in Hexane.

Specialist Response: Use Dry Loading. Wet loading with DCM will cause the sample to precipitate when it hits the Hexane mobile phase, blocking the column frit.

Dry Loading Protocol:

  • Dissolve crude product in a minimal amount of DCM or Acetone.[1]

  • Add silica gel (ratio: 1g crude to 2g silica).

  • Evaporate solvent on a rotary evaporator until you have a free-flowing powder.

  • Pour this powder carefully onto the top of your packed column.[8]

Module 3: Execution & Real-Time Troubleshooting

User Question: I am running the column, but my product is crystallizing inside the column tip/tubing. What do I do?

Specialist Response: This is a common issue with highly crystalline ethers like 4-Bromobenzyl-(3,4-dichlorophenyl)ether.[1]

  • Immediate Fix: Stop the flow. Use a heat gun (low setting) to gently warm the column tip and tubing to redissolve the crystals.

  • Process Fix: Switch to a "Solubility-Enhanced" mobile phase. Add 1-2% DCM to your Hexane fraction throughout the run. This increases solubility without significantly altering polarity.[1]

User Question: The product spot is co-eluting with a UV-active impurity just ahead of it.

Specialist Response: That impurity is likely the benzyl alcohol side product (from hydrolysis of the bromide) or unreacted bromide if not scavenged.

  • Action: Flatten the gradient. If you are running a 0%

    
     20% gradient over 10 minutes, switch to 0% 
    
    
    10% over 20 minutes.[1]
  • Alternative: Change the modifier. If using EtOAc, switch to Acetone (Hexane/Acetone system).[1] Ethers often separate better from alcohols in acetone systems due to different hydrogen bonding capabilities.[1]

Module 4: Workflow Visualization

The following diagram outlines the logical decision tree for purifying this specific ether.

PurificationLogicCrudeCrude Reaction MixtureTLC_CheckTLC Analysis(10% EtOAc/Hex)Crude->TLC_CheckDecision_PhenolIs Phenol Present?(Streaking at Rf < 0.2)TLC_Check->Decision_PhenolWash_NaOHAction: Wash w/ 1M NaOH(Deprotonate Phenol)Decision_Phenol->Wash_NaOHYesDecision_BromideIs Benzyl Bromide Present?(Spot at Rf > 0.8)Decision_Phenol->Decision_BromideNoWash_NaOH->Decision_BromideScavengeAction: Add TEA in THF(Form Water-Soluble Salt)Decision_Bromide->ScavengeYes (High Excess)Load_DecisionSolubility CheckDecision_Bromide->Load_DecisionNo / TraceScavenge->Load_DecisionWet_LoadWet Load(If soluble in Hexane)Load_Decision->Wet_LoadGood SolubilityDry_LoadDry Load onto Silica(Recommended for Solids)Load_Decision->Dry_LoadPoor SolubilityColumn_RunRun ColumnGradient: 0-10% EtOAc/HexWet_Load->Column_RunDry_Load->Column_RunAnalysisNMR/HPLC VerificationColumn_Run->Analysis

Caption: Logical workflow for the purification of this compound, prioritizing chemical removal of impurities before chromatography.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for Williamson Ether Synthesis and workup procedures).

  • Master Organic Chemistry. The Williamson Ether Synthesis. MasterOrganicChemistry.com.[1] Available at: [Link]

  • ResearchGate Community. Removing Benzyl Bromide from Reaction Mixture. ResearchGate.net.[1] Available at: [Link]

identifying and minimizing side products in diaryl ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Minimizing Side Products

Welcome, researchers, scientists, and drug development professionals, to our dedicated resource for troubleshooting diaryl ether synthesis. This guide is designed to provide you, as a Senior Application Scientist, with in-depth, field-proven insights to navigate the complexities of C-O cross-coupling reactions. Here, we will dissect common challenges, explain the causality behind experimental choices, and offer robust protocols to ensure the integrity and success of your syntheses.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding side product formation in diaryl ether synthesis, providing a foundational understanding before diving into more complex troubleshooting.

Q1: What are the most common side products in Ullmann and Buchwald-Hartwig diaryl ether syntheses?

The primary side products in these reactions include homocoupled products of the aryl halide (biaryls), dehalogenated arenes, and products arising from cleavage of the ether bond.[1][2] In Ullmann condensations, which often require high temperatures, thermal decomposition of starting materials or products can also be a significant issue.[3][4] For Buchwald-Hartwig reactions, β-hydride elimination from alkoxide bases can lead to unwanted byproducts.[5]

Q2: How does the choice of catalyst (Copper vs. Palladium) influence the side product profile?

Copper-catalyzed Ullmann-type reactions traditionally require harsh conditions (high temperatures), which can lead to a broader range of side products, including thermal decomposition.[3][4] Modern ligand-accelerated copper systems operate under milder conditions, reducing these issues.[3][6][7] Palladium-catalyzed Buchwald-Hartwig reactions are generally more selective and occur at lower temperatures, but can be susceptible to side reactions like dehalogenation, especially with very active catalysts and electron-rich aryl halides.[1][8]

Q3: What is the role of the base in promoting side reactions?

The base is crucial for deprotonating the phenol, but an inappropriate choice can be detrimental. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig amination, can cause decomposition of base-sensitive functional groups on the substrates.[9][10] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they offer better functional group tolerance and can minimize base-induced side reactions.[9][11] The solubility and particle size of the base can also significantly impact the reaction rate and outcome.[9]

Q4: Can the solvent choice impact the formation of side products?

Absolutely. The solvent's polarity and boiling point are critical. In Ullmann reactions, high-boiling polar aprotic solvents like DMF, NMP, or DMSO are common but can contribute to decomposition at elevated temperatures.[4] For Buchwald-Hartwig couplings, nonpolar solvents like toluene are frequently used.[10][12] The solvent also plays a key role in stabilizing intermediates in the catalytic cycle, and a poor choice can lead to catalyst deactivation or favor side reaction pathways.[10][12]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving specific issues encountered during diaryl ether synthesis.

Guide 1: Low Yield of Diaryl Ether and Presence of Homocoupled Biaryl

Problem: The primary isolated product is a biaryl derived from the homocoupling of the aryl halide starting material, with a correspondingly low yield of the desired diaryl ether.

Probable Causes:

  • Ullmann Reaction: The traditional Ullmann reaction, which uses stoichiometric copper at high temperatures, is prone to homocoupling of the aryl halide.[6][13][14]

  • Oxygen Contamination: Traces of oxygen can promote the homocoupling of organometallic intermediates in both copper and palladium-catalyzed reactions.[1]

  • Catalyst System: In palladium catalysis, certain ligand-metal combinations may favor the homocoupling pathway, especially with arylboronic acids in Suzuki-type couplings which can also form ethers.[1]

Solutions & Scientific Rationale:

  • Deoxygenate Solvents and Reagents: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. This minimizes the presence of oxygen, which can facilitate the oxidative homocoupling pathway.[1]

  • Optimize Catalyst and Ligand (Buchwald-Hartwig): For palladium-catalyzed reactions, the choice of ligand is critical. Bulky, electron-rich phosphine ligands generally promote the desired reductive elimination to form the C-O bond over competing side reactions.[15][16] If homocoupling is persistent, screening different ligands is recommended.

  • Employ Modern Ullmann Conditions: If using a copper-catalyzed system, switch from classical, high-temperature conditions to a modern, ligand-accelerated protocol. Ligands such as N,N-dimethylglycine or various diamines can significantly lower the required reaction temperature and improve selectivity for the diaryl ether product.[3][7]

  • Control Stoichiometry: Using a slight excess of the phenol coupling partner can help to favor the cross-coupling pathway over the homocoupling of the aryl halide.[1]

Workflow for Minimizing Homocoupling:

G start Low Yield & High Homocoupling q1 Is the reaction run under inert atmosphere? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Which catalytic system is used? a1_yes->q2 sol1 Implement rigorous deoxygenation of all reagents and solvents. a1_no->sol1 sol1->q2 a2_ullmann Ullmann (Copper) q2->a2_ullmann a2_bh Buchwald-Hartwig (Palladium) q2->a2_bh ullmann_sol Switch to a ligand-accelerated protocol (e.g., with N,N-dimethylglycine) at lower temperatures. a2_ullmann->ullmann_sol bh_sol1 Screen bulky, electron-rich phosphine ligands. a2_bh->bh_sol1 end_node Improved Yield of Diaryl Ether ullmann_sol->end_node bh_sol2 Use a slight excess of the phenol. bh_sol1->bh_sol2 bh_sol2->end_node

Caption: Troubleshooting workflow for homocoupling side products.

Guide 2: Significant Formation of Dehalogenated Arene

Problem: A significant amount of the aryl halide starting material is converted to the corresponding arene (hydrodehalogenation), reducing the yield of the diaryl ether.

Probable Causes:

  • Active Catalyst System: Highly active palladium catalysts, particularly those with very electron-rich ligands, can promote hydrodehalogenation, especially with electron-rich aryl halides.[1]

  • Hydrogen Donors: The presence of adventitious hydrogen sources in the reaction mixture (e.g., water, alcohols, or certain amines) can facilitate this side reaction.

  • Base-Induced Elimination: Some strong bases can promote elimination pathways that lead to dehalogenation.

Solutions & Scientific Rationale:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Residual water can act as a proton source for the dehalogenation pathway.[1] Substrate purification and drying under vacuum are recommended for reproducibility.[5]

  • Modify the Catalyst System: If using a highly active palladium catalyst, consider switching to a slightly less electron-rich ligand or a different palladium precursor to temper the catalytic activity and disfavor the hydrodehalogenation pathway.

  • Optimize the Base: Switch to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[9] Stronger bases like NaOtBu can sometimes contribute to dehalogenation pathways.[11]

  • Protecting Groups: If the aryl halide contains acidic protons that could be a source for dehalogenation, consider using a suitable protecting group strategy.

Data Summary: Impact of Reaction Parameters on Dehalogenation

ParameterHigh Dehalogenation RiskLow Dehalogenation RiskRationale
Catalyst Highly active Pd catalyst with very electron-rich ligandsLess active Pd catalyst or different ligandBalances catalytic activity to favor C-O coupling.[1]
Substrate Electron-rich aryl halideElectron-deficient aryl halideElectron-rich systems are more prone to this side reaction.[1]
Solvent/Reagents Presence of water or other proton sourcesRigorously driedMinimizes the availability of protons for hydrodehalogenation.[5]
Base Strong, hindered bases (e.g., NaOtBu)Weaker, inorganic bases (e.g., K₃PO₄, Cs₂CO₃)Reduces base-promoted elimination pathways.[9][11]
Guide 3: Ether Bond Cleavage or Rearrangement

Problem: The desired diaryl ether is formed but then undergoes subsequent cleavage or rearrangement under the reaction conditions.

Probable Causes:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times, especially in classical Ullmann condensations, can lead to the cleavage of the newly formed ether bond or other thermally induced rearrangements.[3]

  • Strong Base: The use of very strong bases can, in some cases, lead to cleavage of the diaryl ether product, particularly if it contains base-sensitive functional groups.[11]

  • Lewis Acidity: The metal catalyst itself, particularly copper species, can act as a Lewis acid and promote ether cleavage at elevated temperatures.

Solutions & Scientific Rationale:

  • Lower the Reaction Temperature: This is the most effective way to minimize thermal degradation. The use of modern, ligand-accelerated systems for both Ullmann and Buchwald-Hartwig reactions allows for significantly lower reaction temperatures (often below 100 °C).[3][6]

  • Reduce Reaction Time: Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction as soon as the starting materials are consumed to avoid prolonged exposure of the product to the reaction conditions.

  • Choose a Milder Base: If ether cleavage is suspected to be base-induced, switch to a weaker base like K₃PO₄ or even an organic base in some specific cases.[9]

  • Ligand Selection: The right ligand not only accelerates the desired reaction but also stabilizes the metal center, potentially reducing its Lewis acidity and preventing it from promoting side reactions. Bidentate ligands are often effective in stabilizing copper species.[3]

Reaction Pathway Diagram: Desired vs. Side Reactions

G cluster_0 Desired Pathway cluster_1 Side Reactions Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Homocoupling Homocoupling Aryl Halide->Homocoupling Dehalogenation Dehalogenation Aryl Halide->Dehalogenation Intermediate Intermediate Oxidative Addition->Intermediate Reductive Elimination Reductive Elimination Intermediate->Reductive Elimination Diaryl Ether Diaryl Ether Reductive Elimination->Diaryl Ether Cleavage/Rearrangement Cleavage/Rearrangement Diaryl Ether->Cleavage/Rearrangement High Temp / Strong Base Phenol + Base Phenol + Base Phenol + Base->Intermediate Biaryl Biaryl Homocoupling->Biaryl Arene Arene Dehalogenation->Arene

Sources

Technical Support Center: Purification of 4-Bromobenzyl-(3,4-dichlorophenyl)ether

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Recrystallization Conditions Ticket ID: CHEM-PUR-8821 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Recrystallizing 4-Bromobenzyl-(3,4-dichlorophenyl)ether (an asymmetric halogenated diaryl ether) presents specific challenges due to its hydrophobicity and the potential for "oiling out" caused by trace phenolic impurities. This guide provides a validated protocol focusing on solvent selection, pre-purification washing, and thermal management to maximize yield and HPLC purity.

Part 1: Critical Pre-Requisites (The "Why" Behind the Failures)

Before attempting recrystallization, you must address the chemical composition of your crude material. Most failures with this specific ether linkage arise from unreacted starting materials, specifically 3,4-Dichlorophenol .

The Phenolic Trap

Phenolic impurities act as "solvents" for your product, depressing the melting point and causing the mixture to separate as an oil rather than a crystal.

  • Recommendation: If your crude is an oil or sticky solid, do not recrystallize immediately.

  • Action: Dissolve the crude in Dichloromethane (DCM) or Ethyl Acetate and wash twice with 1M NaOH (cold). This converts the unreacted phenol into its water-soluble phenoxide salt, removing it from the organic phase.

Solvent Selection Matrix

Based on the structural analogs (halogenated benzyl phenyl ethers) and solubility parameters, the following solvent systems are ranked by efficacy:

RankSolvent SystemMechanismBest Use Case
1 Ethanol (95% or Abs.) Temperature-dependent solubilityStandard Protocol. Best balance of yield and purity.
2 IPA (Isopropyl Alcohol) Lower polarity than EtOHUse if the compound is too soluble in EtOH or if cooling to -20°C is required.
3 MeOH / Water (9:1) Anti-solvent precipitationUse for highly polar impurities or if yield is low in pure alcohols.
4 Hexane / Ethyl Acetate Gradient polarityEmergency Protocol. Use only if the compound "oils out" in alcohols.

Part 2: The Optimized Protocol

Standard Operating Procedure (SOP-8821-A)

Solvent: Ethanol (95%) Target Concentration: ~1 g solute per 5–8 mL solvent (variable based on specific impurity profile).

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimal amount of Ethanol. Heat to reflux (approx. 78°C) with magnetic stirring.

  • Saturation: Add additional Ethanol dropwise through the condenser until the solid just dissolves.

    • Technique Tip: Add 10% excess solvent after dissolution to prevent premature crystallization during filtration.

  • Hot Filtration (Optional but Recommended): If insoluble particles (dust/salts) are visible, filter rapidly through a pre-warmed glass frit or fluted filter paper.

  • Controlled Cooling:

    • Remove from heat and allow to cool to Room Temperature (RT) slowly (over 30-45 mins). Do not use an ice bath yet.

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Crystallization: Once solid formation begins at RT, move the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Ethanol (-20°C).

    • Caution: Do not use RT solvent for washing; this ether is likely moderately soluble in RT ethanol and you will lose yield.

Part 3: Troubleshooting & FAQs

Q1: The solution turned cloudy and separated into a bottom oily layer instead of crystals. What happened?

Diagnosis: This is "Oiling Out." It occurs when the temperature drops below the saturation point of the solute before it drops below the melting point of the solid. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add Seed Crystals: If you have any pure material, add a tiny crystal as the solution cools to ~40°C.

  • Change Solvent: If oiling persists, switch to Hexane/Ethyl Acetate . Dissolve in minimal hot Ethyl Acetate, then add hot Hexane until cloudy.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface to induce nucleation.

Q2: My yield is very low (<40%), but the purity is high.

Diagnosis: The compound is too soluble in the chosen solvent at cold temperatures. Corrective Action:

  • Concentrate: Evaporate 50% of the mother liquor and repeat the cooling process (Second Crop). Note: The second crop will be less pure.

  • Anti-Solvent: In the future, use Ethanol/Water . Dissolve in hot Ethanol, then add water dropwise until persistent turbidity appears, then cool.

Q3: The crystals are colored (yellow/orange), but the compound should be white.

Diagnosis: Chromophoric impurities (likely oxidation products of the bromobenzyl moiety). Corrective Action:

  • Activated Carbon: During the hot dissolution step (Step 1), add activated charcoal (1-2% by weight). Stir for 5 minutes at reflux, then perform the Hot Filtration step strictly.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for purification, specifically addressing the "Oiling Out" failure mode.

RecrystallizationWorkflow Start Crude 4-Bromobenzyl- (3,4-dichlorophenyl)ether CheckState Physical State? Start->CheckState Oily Sticky Solid / Oil CheckState->Oily Impure Solid Defined Solid CheckState->Solid Reasonable PreWash Pre-Wash: Dissolve in DCM Wash w/ 1M NaOH (x2) Dry & Evaporate Oily->PreWash SolventChoice Solvent Selection: Reflux in Ethanol (95%) Solid->SolventChoice PreWash->SolventChoice Cooling Cool to Room Temp (Slowly) SolventChoice->Cooling Observation Observation? Cooling->Observation Crystals Crystals Formed Observation->Crystals Success OilOut Oiling Out (Liquid-Liquid Separation) Observation->OilOut Failure Final Filter (Cold) Wash w/ Cold EtOH Crystals->Final RemedyOil Remedy: 1. Reheat 2. Add Seed Crystal 3. OR Switch to Hexane/EtOAc OilOut->RemedyOil RemedyOil->Cooling Retry

Caption: Decision tree for the purification of this compound, highlighting the critical pre-wash step for oily crude material.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization of aromatic ethers and halogenated compounds).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Source for solvent selection based on dielectric constants and solubility parameters).

  • Buckles, R. E., & Wheeler, N. G. (1951).[1] 4,4'-Dibromobiphenyl (Analogous halogenated diaryl ether purification). Organic Syntheses, 31, 29. (Demonstrates ethanol/benzene usage for similar structures).

  • Lixing Chemical Co. (2022).[2] Technical Data Sheet: 3,4'-Dichlorodiphenyl ether. (Solubility data for the dichlorophenyl ether moiety).

Sources

troubleshooting low conversion rates in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: WES-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Process Optimization Support Center. You are likely here because your ether synthesis—theoretically a simple


 reaction—is stalling, producing tars, or yielding alkenes instead of ethers.

The Williamson Ether Synthesis is deceptively simple.[1] While the textbook mechanism involves a straightforward nucleophilic attack, real-world execution battles three primary antagonists: Steric Hindrance (Elimination) , Solvation Effects (Nucleophilicity) , and Moisture (Hydrolysis) .

This guide moves beyond basic theory to address the specific failure modes encountered in drug discovery and process development.

Module 1: Diagnostic Logic Engine

Before altering variables, identify your specific failure mode using the logic tree below.

WilliamsonTroubleshooting Start START: Analyze Reaction Mixture CheckSM Is Starting Material (Alkyl Halide) Consumed? Start->CheckSM CheckProd Is Desired Ether Forming? CheckSM->CheckProd Yes SolventIssue Diagnosis: Nucleophile Deactivation (Solvent/Cation pairing issue) CheckSM->SolventIssue No (Stalled) CheckSide Identify Major Side Product CheckProd->CheckSide No / Low Yield MoistureIssue Diagnosis: Reagent Destruction (Wet solvent/Hydrolysis) CheckSide->MoistureIssue Alcohol/Hydrolysis products Elimination Diagnosis: E2 Elimination (Steric clash or Base too strong) CheckSide->Elimination Alkene detected CAlkylation Diagnosis: Ambident Nucleophile (Common with Phenols) CheckSide->CAlkylation Ring alkylation (Phenols)

Figure 1: Diagnostic workflow for isolating the root cause of reaction failure.

Module 2: Critical Failure Analysis

Issue 1: The "Elimination" Trap (Alkene Formation)

Symptom: The alkyl halide disappears rapidly, but the product is an olefin, not an ether. Root Cause: The


 elimination pathway has outcompeted the 

substitution.[2] This occurs when the transition state for substitution is sterically crowded.
  • The Mechanism: Strong bases (alkoxides) abstract a

    
    -proton rather than attacking the electrophilic carbon.
    
  • The Fix:

    • Invert the Partners: If you are reacting a secondary alkoxide with a primary halide, swap them. Use a primary alkoxide with a secondary halide (though secondary halides are risky). Never use a tertiary alkyl halide for Williamson synthesis; it will exclusively eliminate [1].

    • Lower the Temperature: Elimination (

      
      ) has a higher activation energy than Substitution (
      
      
      
      ). Running the reaction at 0°C to Room Temperature (RT) favors substitution. Heating promotes elimination [2].
    • Change the Solvent: Switch from protic solvents (Ethanol) to polar aprotic (DMF, DMSO). This "naked" nucleophile effect accelerates

      
       significantly more than it accelerates 
      
      
      
      .
Issue 2: The "Naked" Nucleophile & Solvent Selection

Symptom: Reaction is sluggish or stalls completely, despite using primary substrates. Root Cause: Ion pairing. In non-polar or protic solvents, the metal cation (Na⁺, K⁺) tightly binds the alkoxide oxygen, shielding it from attacking the electrophile.

Solvent Performance Matrix:

Solvent ClassExamplesEffect on NucleophileRecommendation
Polar Aprotic DMF, DMSO, DMAcExcellent. Solvates cation, leaves anion "naked" and highly reactive.[3]Gold Standard for difficult substrates [3].
Polyether THF, 1,4-DioxaneGood. Moderate solvation.Good for general use; easier workup than DMSO.
Protic Ethanol, MethanolPoor. Hydrogen bonding cages the nucleophile (Solvation shell).Avoid unless substrate is highly reactive (e.g., Methyl Iodide).
Non-Polar Toluene, DCMVery Poor (without catalyst).Requires Phase Transfer Catalyst (PTC).
Issue 3: Phenol Ambivalence (C- vs. O-Alkylation)

Symptom: Substrate is a phenol, but alkylation occurs on the aromatic ring (C-alkylation) or yield is low. Root Cause: Phenoxides are ambident nucleophiles. The negative charge is delocalized into the ring. The Fix:

  • Hard/Soft Acid Base Theory: O-alkylation is charge-controlled (Hard-Hard). Use a "harder" leaving group (Tosylate/Mesylate) rather than Iodide (Soft) to favor O-attack.

  • Solvent: Use polar aprotic solvents (DMF) to localize electron density on the Oxygen [4].[3]

Module 3: Visualizing the Competition

Understanding the kinetic competition between the desired


 pathway and the parasitic 

pathway is crucial for optimization.[2]

ReactionPathways Reactants Alkoxide (Base) + Alkyl Halide TS_Sub Transition State (SN2) Sterically Unhindered Reactants->TS_Sub Low Temp Polar Aprotic Solvent TS_Elim Transition State (E2) Sterically Crowded Reactants->TS_Elim High Temp Bulky Substrate Ether Ether Product (Substitution) TS_Sub->Ether Alkene Alkene Byproduct (Elimination) TS_Elim->Alkene

Figure 2: Kinetic competition between Substitution (


) and Elimination (

).

Module 4: Standard Operating Procedures (SOPs)

Do not rely on generic textbook procedures. Use these field-validated protocols.

Protocol A: Anhydrous High-Performance Method

Best for: Unreactive substrates, secondary alcohols, or valuable intermediates.

  • Setup: Flame-dry a round-bottom flask (RBF) and cool under positive Nitrogen (

    
    ) pressure.
    
  • Base Preparation: Add Sodium Hydride (NaH, 60% dispersion in oil) to the flask.

    • Tip: Wash NaH with dry hexanes 3x to remove oil if the oil interferes with downstream purification; otherwise, leave it.

  • Solvation: Suspend NaH in anhydrous DMF or THF (0.5 M concentration).

  • Alkoxide Formation: Cool to 0°C. Add the alcohol dropwise. Stir for 30 min at RT until

    
     evolution ceases.
    
    • Checkpoint: Solution should turn clear or slightly cloudy; persistent solids may indicate incomplete deprotonation.

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.1 - 1.5 equivalents) dropwise.

  • Reaction: Allow to warm to RT. Monitor via TLC. Only heat to 50-60°C if no conversion is seen after 4 hours.

  • Quench: Pour mixture onto ice/water. Extract with Ethyl Acetate.[4]

Protocol B: Phase Transfer Catalysis (PTC) Method

Best for: Industrial scale, moisture-sensitive halides, or avoiding DMF workups.

  • Reagents: Dissolve the Alkyl Halide and Alcohol in an organic solvent (Toluene or DCM).

  • Catalyst: Add 5-10 mol% of Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 .

  • Base: Add a 50% aqueous solution of NaOH or solid KOH.

  • Mechanism: The catalyst shuttles the hydroxide/alkoxide across the interface between the solid/aqueous base and the organic phase [5].

  • Advantage: The reaction occurs in the organic phase where the nucleophile is poorly solvated (highly reactive) and water is excluded.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (


) instead of Sodium Hydride? 
A:  Only for phenols . Phenols are acidic (

) enough to be deprotonated by carbonates. Aliphatic alcohols (

) require stronger bases like NaH or KH.

Q: My product is stuck in the DMF during workup. How do I get it out? A: DMF is water-miscible but has a high boiling point.

  • Dilute the reaction mixture with 5x volume of water .

  • Extract with Diethyl Ether (Et2O) rather than Ethyl Acetate (EtOAc), as DMF partitions less into Et2O.

  • Wash the organic layer 3x with water or saturated LiCl solution to pull out residual DMF.

Q: Why is my alkyl halide hydrolyzing to an alcohol? A: Your system is "wet." Hydroxide (


) generated from trace water and base is a potent nucleophile. Ensure solvents are dried over molecular sieves (3Å or 4Å) for at least 24 hours prior to use.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution).
  • Master Organic Chemistry. (2014).[5] The Williamson Ether Synthesis. Link

  • Parker, A. J. (1962). Protic-Dipolar Aprotic Solvent Effects on Rates of Bimolecular Reactions. Chemical Reviews, 69(1), 1–32. Link

  • Kornblum, N., et al. (1955). The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides. Journal of the American Chemical Society, 77(21), 5528–5533. Link

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis.[1][6][7] Tetrahedron Letters, 16(38), 3251-3254.[7] Link

Sources

stability of 4-Bromobenzyl-(3,4-dichlorophenyl)ether under different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromobenzyl-(3,4-dichlorophenyl)ether

Product Code: BB-DCP-E Chemical Name: 1-((4-bromobenzyl)oxy)-3,4-dichlorobenzene CAS (Analogous): Refer to specific batch CoA; Chemistry based on Benzyl Aryl Ether class behavior.

Executive Summary & Chemical Profile

This compound is a robust synthetic intermediate featuring three distinct reactive sites: an aryl bromide, a dichlorophenyl moiety, and a benzyl ether linkage.[1] While stable under standard ambient conditions, its utility lies in its orthogonal reactivity —the ability to selectively manipulate one functional group while preserving the others.[1]

This guide provides troubleshooting workflows for researchers encountering stability issues or selectivity challenges during downstream synthesis.

Key Reactivity Sites
  • Benzylic Ether (

    
    ):  The structural "fuse."[1] Stable to base/mild acid but sensitive to strong Lewis acids and hydrogenolysis.[1]
    
  • Aryl Bromide (Ar-Br): The primary handle for cross-coupling (Suzuki/Buchwald) or lithiation.[1]

  • Aryl Chlorides (Ar-Cl): The "silent" partners.[1] Generally inert under conditions that activate the bromide, unless specialized ligands are used.[1]

Chemical Stability Matrix (The "Datasheet")

Use this table to determine if your reaction conditions are compatible with the ether linkage.

Condition TypeSpecific ReagentsStability RatingMechanism / Risk
Acids (Protic) HCl (aq),

(dilute), AcOH
High Stable at RT.[1] Strong heating in conc. acids may cause hydrolysis.[1][2][3][4]
Acids (Lewis)

,

, TMSI
Critical Failure Rapid cleavage of the ether to 4-bromobenzyl bromide and 3,4-dichlorophenol [1].[1]
Bases (Nucleophilic) NaOH, KOH,

High Stable.[1] Phenoxide is a poor leaving group in

unless forcing conditions are used.[1]
Bases (Strong/Organometallic) n-BuLi, t-BuLi, GrignardsVariable Risk: Halogen-Metal exchange will occur at the Br position faster than deprotonation.[1]
Reduction

/ Pd-C, Raney Ni
Critical Failure Hydrogenolysis: Cleaves the benzyl-oxygen bond to yield toluene derivatives and phenol [2].[1]
Oxidation DDQ, CAN, OzoneModerate Electron-withdrawing halogens stabilize against oxidative cleavage compared to PMB ethers, but benzylic oxidation is possible [3].[1]
Transition Metals Pd(

)

, Pd(dppf)

High Stable ether.[1] Reacts selectively at Ar-Br bond (see Section 3).[1]

Troubleshooting & FAQs

Scenario A: "My ether linkage is cleaving during deprotection of other groups."

Q: I treated the molecule with


 to remove a methyl ether elsewhere in the molecule, and I lost the benzyl group. Why? 
A:  Boron tribromide (

) is a non-selective Lewis acid that coordinates avidly to ether oxygens.[1] Benzyl ethers are more labile to Lewis acids than methyl ethers due to the stability of the benzyl cation intermediate.
  • The Fix: Use a milder reagent for methyl ether cleavage, such as thiolates (

    
     in DMF) or selective demethylation conditions if possible.[1] If the benzyl group must be retained, avoid strong Lewis acids entirely.[1]
    

Q: I tried to reduce a nitro group with


, and the molecule fell apart. 
A:  Catalytic hydrogenation is the textbook method for removing benzyl ethers (Hydrogenolysis).
  • The Fix: Switch to a chemoselective reduction method for the nitro group that preserves the benzyl ether:

    • Iron/Acid:

      
       or 
      
      
      
      .[1]
    • Tin:

      
      .[1]
      
    • Zinc:

      
      .[1]
      
Scenario B: "I can't get selective coupling at the Bromine."

Q: I am trying to perform a Suzuki coupling at the Ar-Br position, but I see mixtures reacting at the Ar-Cl positions. A: While Ar-Br is inherently more reactive (~1000x faster oxidative addition) than Ar-Cl, highly active catalysts (e.g., those with bulky, electron-rich phosphines like


 or Buchwald ligands like XPhos) can activate aryl chlorides.[1]
  • The Fix: "Dumb down" your catalyst.[1] Use "standard" triphenylphosphine (

    
    ) based catalysts (e.g., 
    
    
    
    ).[1] These are active enough for Ar-Br but generally inert toward Ar-Cl at temperatures
    
    
    [4].[1]

Q: I used n-BuLi to lithiate the bromide, but I got a complex mixture. A: Lithium-Halogen exchange is extremely fast, but n-BuLi is also a strong nucleophile and base.[1] If the temperature is too high (>-70°C), the lithiated intermediate can attack the ether linkage (via benzylic elimination) or scramble with the chlorides.

  • The Fix: Perform the exchange strictly at -78°C in THF. Add the electrophile immediately. Do not let the reaction warm up until quenched.

Detailed Protocols

Protocol 1: Chemoselective Suzuki Coupling (Preserving Ar-Cl and Ether)

Target: Coupling an aryl boronic acid to the Ar-Br position.

  • Setup: In a Schlenk flask, dissolve BB-DCP-E (1.0 equiv) and Aryl-Boronic Acid (1.1 equiv) in Toluene/Ethanol (4:1 ratio).

  • Base: Add aqueous

    
     (2M, 2.0 equiv). Note: Mild bases prevent hydrolysis.[1]
    
  • Degas: Sparge with Argon for 15 minutes. Oxygen poisons the catalyst and promotes homocoupling.

  • Catalyst: Add

    
     (0.05 equiv).[1]
    
  • Reaction: Heat to 80°C for 4-6 hours.

    • Checkpoint: Monitor via TLC.[1] The Ar-Cl bonds require temperatures >100°C or specialized ligands to react under these conditions.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over

    
    .[1]
    
Protocol 2: Selective Halogen-Metal Exchange

Target: Converting Ar-Br to a nucleophile without touching Ar-Cl.[1]

  • Dry Conditions: Flame-dry a flask under

    
    . Add BB-DCP-E  in anhydrous THF.[1]
    
  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical Step.

  • Exchange: Add n-BuLi (1.05 equiv, 1.6M in hexanes) dropwise over 10 mins.

    • Mechanism:[1][4][5][6][7][8][9]

      
      .
      
    • Selectivity: The C-Cl bond is stronger and exchanges much slower at this temperature.

  • Capture: Stir for 15 mins at -78°C, then add the electrophile (e.g., aldehyde,

    
    ).
    
  • Quench: Quench with saturated

    
    while still cold, then warm to RT.
    

Visualizing Reactivity Pathways

The following diagram illustrates the "Safe" vs. "Destructive" pathways for this molecule.

ReactivityMap Compound 4-Bromobenzyl- (3,4-dichlorophenyl)ether LewisAcid Strong Lewis Acid (BBr3, AlCl3) Compound->LewisAcid Hydrogenation H2 / Pd-C (Hydrogenolysis) Compound->Hydrogenation PdCoupling Pd(PPh3)4 / Mild Base (Suzuki Coupling) Compound->PdCoupling Lithiation n-BuLi @ -78°C (Li-Halogen Exchange) Compound->Lithiation CleavedProducts CLEAVAGE: Ar-OH + Ar-CH2-Br/CH3 LewisAcid->CleavedProducts Ether Scission Hydrogenation->CleavedProducts Reductive Cleavage Biaryl Product A: Biaryl-Ether (Cl retained) PdCoupling->Biaryl Selective at Br Lithiated Intermediate: Ar-Li Species Lithiation->Lithiated Selective at Br

Caption: Figure 1. Reactivity Decision Tree. Red paths indicate conditions causing ether cleavage.[1] Green paths indicate successful chemoselective derivatization.[1]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1] (Detailed mechanisms of Lewis Acid cleavage of benzyl ethers).

  • Rylander, P. N. Hydrogenation Methods; Academic Press: London, 1985.[1] (Standard protocols for hydrogenolysis of O-Benzyl groups).

  • Yonemitsu, O. et al. "Oxidative Cleavage of Benzyl Ethers by DDQ." J. Org.[1] Chem.1982 , 47, 1954-1957.[1] (Selectivity of oxidative cleavage).[1]

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[1] Angew.[1][2][3] Chem. Int. Ed.2002 , 41, 4176-4211.[1] (Review establishing the reactivity hierarchy of Ar-Br vs Ar-Cl).

Sources

removing unreacted 3,4-dichlorophenol from the product mixture

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DCP-REM-001

Status: Open Assigned Specialist: Senior Application Scientist, Purification Division

Introduction: The Nature of the Impurity

Welcome to the Purification Support Center. You are likely dealing with 3,4-dichlorophenol (3,4-DCP) , a common intermediate in the synthesis of biocides and herbicides.

Removing unreacted 3,4-DCP is often deceptive. Its physical properties allow it to "hide" during standard workups.

  • The Trap: With a pKa of ~8.6 [1], 3,4-DCP is a weak acid. It is significantly less acidic than carboxylic acids (pKa ~4-5).

  • The Consequence: Standard washes with sodium bicarbonate (saturated solution pH ~8.3) are ineffective . They do not reach a high enough pH to quantitatively deprotonate the phenol into its water-soluble phenolate salt.

Below are the three validated workflows for removal, ranked by operational complexity.

Module 1: Liquid-Liquid Extraction (LLE)

"The pH Swing Protocol"

User Issue:

"I washed my reaction mixture with saturated NaHCO₃, but the 3,4-DCP is still present in the organic layer."

Root Cause Analysis:

You are failing to ionize the impurity. At pH 8.3 (NaHCO₃), the equilibrium favors the neutral, lipophilic phenol form. You must drive the pH to at least 2 units above the pKa (Target pH > 10.6) to ensure >99% deprotonation.

Corrective Protocol:

Reagent: 1.0 M Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (Na₂CO₃).

  • Dilute: Ensure your product mixture is in a non-water-miscible solvent (Ethyl Acetate or Dichloromethane).

  • Extract: Wash the organic phase 2x with 1.0 M NaOH .

    • Mechanism:[1][2]

      
      
      
    • Note: The 3,4-DCP is now in the aqueous layer as sodium 3,4-dichlorophenolate.

  • verify: Check the pH of the aqueous layer. It must remain >11.

  • Back-Extract (Optional): Wash the combined aqueous extracts once with fresh organic solvent to recover any trapped product.

  • Final Wash: Wash the main organic layer with Brine to remove excess base, then dry over Na₂SO₄.

Decision Logic (LLE)

LLE_Workflow start Start: Crude Mixture (Organic Solvent) check_sens Is Product Base Sensitive? (e.g., Esters, Halides) start->check_sens strong_base Use 1M NaOH (pH ~14) check_sens->strong_base No mild_base Use 10% Na2CO3 (pH ~11) check_sens->mild_base Yes process Wash Organic Layer 2x strong_base->process mild_base->process separation Separate Layers process->separation waste Aqueous Layer (Contains DCP Salt) separation->waste Discard product Organic Layer (Product + Solvent) separation->product Keep

Figure 1: Decision matrix for selecting the correct base during extraction. Note that Bicarbonate is excluded.

Module 2: Solid-Phase Scavenging

"The Water-Free Fix"

User Issue:

"My product hydrolyzes in water/base, or I cannot form a distinct bilayer due to emulsions."

Root Cause Analysis:

Aqueous LLE is unsuitable for hydrolytically unstable compounds. You need a Solid-Supported Scavenger . These are polymer beads functionalized with basic groups that physically bind the phenol, allowing you to filter it away.

Recommended Resin:

Strong Anion Exchange (SAX) Resin (e.g., Amberlyst A-26 (OH form) or Dowex 1X8).

Protocol:
  • Preparation: Dissolve crude mixture in a non-polar solvent (DCM or THF).

  • Loading: Add 3–5 equivalents (relative to expected DCP amount) of pre-washed Amberlyst A-26 resin.

  • Incubation: Stir gently at room temperature for 1–2 hours.

    • Mechanism:[1][2] The resin acts as a "solid base," trapping the phenol as an ionic pair on the bead surface.

  • Filtration: Filter the mixture through a sintered glass funnel or a fritted syringe.

  • Rinse: Wash the resin beads with clean solvent to recover any non-specifically bound product.

  • Result: The filtrate contains your purified product; the DCP remains on the beads.

Module 3: Chromatography Troubleshooting

"The Tailing Peak"

User Issue:

"I'm trying to purify via column chromatography, but the 3,4-DCP streaks and contaminates my product fractions."

Root Cause Analysis:

Phenols interact strongly with the silanol groups (


) on silica gel via hydrogen bonding. This causes "tailing" (broad, streaky peaks) rather than tight bands.
Corrective Action:

You must suppress the ionization of the phenol and block silanol interactions by acidifying the mobile phase .

Mobile Phase Modifier Table:
Solvent SystemStandard AdditivePurpose
Hexane / Ethyl Acetate 0.1% - 1.0% Acetic Acid Protonates phenol, reducing H-bonding to silica.
DCM / Methanol 0.5% Acetic Acid Prevents peak broadening in polar systems.
Reverse Phase (C18) 0.1% Formic Acid or TFA Standard practice to sharpen acidic peaks.

Note: After running an acidified column, do not rotovap the fractions to dryness immediately if your product is acid-sensitive. Wash the combined fractions with NaHCO₃ first to neutralize the acetic acid.

Module 4: Detection & Validation

"Visualizing the Enemy"

User Issue:

"I can't tell if the DCP is actually gone. It doesn't show up well under UV."

Solution:

While 3,4-DCP is UV active (254 nm), it can be faint. Use a specific chemical stain for high-sensitivity detection on TLC plates.[3]

Recommended Stain: Ferric Chloride (FeCl₃)

Phenols form colored complexes with Iron(III).

  • Recipe: Dissolve 1g FeCl₃ in 50mL Methanol + 50mL Water.

  • Usage: Dip the TLC plate and heat gently.

  • Observation: 3,4-DCP will appear as a distinct colored spot (often violet/blue or dull green depending on concentration) against a yellow background [2].

Validation Flowchart

Validation sample Purified Sample tlc Run TLC sample->tlc uv Check UV (254nm) tlc->uv stain Dip in FeCl3 Stain uv->stain result Violet/Green Spot? stain->result decision_yes DCP Present (Repeat Module 1) result->decision_yes Yes decision_no Clean Product result->decision_no No

Figure 2: Workflow for confirming the removal of phenolic impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7258, 3,4-Dichlorophenol. Retrieved from [Link]

  • University of Rochester. TLC Stains and Dips: Ferric Chloride Stain for Phenols. Retrieved from [Link]

  • Biotage. Strategies for Work-up and Scavenging. Retrieved from [Link]

Sources

optimizing catalyst choice for coupling reactions involving 4-Bromobenzyl-(3,4-dichlorophenyl)ether

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Advanced Synthesis Division Subject: Optimization Guide: Coupling Protocols for 4-Bromobenzyl-(3,4-dichlorophenyl)ether

Executive Summary

You are working with This compound , a bifunctional scaffold containing a reactive aryl bromide and a deactivated dichlorophenyl ether moiety.

The Core Challenge: Achieving chemoselectivity. You must engage the 4-bromo site (Site A) while leaving the 3,4-dichloro motif (Site B) and the benzyl ether linkage (Site C) intact.

  • Site A (Target): The 4-bromobenzyl ring behaves electronically like 4-bromotoluene. It is slightly electron-rich (due to the alkyl group) but remains highly reactive toward oxidative addition.

  • Site B (Avoid): The 3,4-dichlorophenyl ring is electronically deactivated for oxidative addition due to the strong mesomeric donation of the ether oxygen. This natural electronic bias favors your desired reaction, provided you do not use "over-active" catalysts that indiscriminately activate chlorides.

  • Site C (Avoid): The benzyl ether linkage is susceptible to cleavage under strong Lewis acidic conditions or aggressive hydrogenolysis (e.g., Pd/C + H₂).

Module 1: Catalyst Selection Framework

Do not default to "universal" catalysts. For this substrate, "highly active" can mean "low selectivity."

The Catalyst Matrix
Catalyst SystemActivity LevelSelectivity (Br vs Cl)Recommended ForRisk Factor
Pd(dppf)Cl₂ ModerateHigh First-Line Screen. Robust, excellent for aryl bromides, rarely touches deactivated chlorides.Low. Slow reaction with very bulky partners.
Pd(PPh₃)₄ Low-ModerateVery High Simple couplings (Suzuki).Oxidation sensitivity; "Pd black" formation.[1]
XPhos Pd G2/G3 Very High Low-ModerateSterically hindered partners or when dppf fails.High. May activate the 3,4-dichloro ring if temp > 80°C.
Pd(OAc)₂ + SPhos HighModerateWater-soluble/polar conditions.Hydrodehalogenation (loss of Br) if base is too strong.
Visual Decision Tree: Selecting Your System

CatalystSelection Start Start: Define Coupling Partner PartnerType Is the Coupling Partner Sterically Hindered? Start->PartnerType Simple No (e.g., Phenylboronic acid) PartnerType->Simple Unobstructed Hindered Yes (e.g., Ortho-subst. or Secondary Amine) PartnerType->Hindered Ortho-Substituted Cat_Standard Primary Choice: Pd(dppf)Cl2 (1-3 mol%) Solvent: Dioxane/H2O Simple->Cat_Standard ActivityCheck Does Standard Fail? Hindered->ActivityCheck ActivityCheck->Cat_Standard Try First Cat_Advanced Secondary Choice: XPhos Pd G3 (Strict Temp Control < 60°C) ActivityCheck->Cat_Advanced If Conversion < 50% Warning CRITICAL: Avoid Pd-PEPPSI or tBu3P (Risk of Cl-activation) Cat_Advanced->Warning

Figure 1: Decision logic for catalyst selection prioritizing chemoselectivity.

Module 2: Experimental Protocols

Protocol A: The "Gold Standard" Suzuki-Miyaura Coupling

Use this for attaching aryl/heteroaryl groups to the 4-position.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.5 equiv) — Avoid alkoxide bases (NaOtBu) to prevent ether cleavage or dehalogenation.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Temperature: 60°C – 80°C

Step-by-Step:

  • Charge: Add substrate, boronic acid, and K₂CO₃ to the reaction vial.

  • Purge: Cap and purge with Nitrogen/Argon for 5 minutes. Oxygen is the enemy of Pd(0).

  • Solvent: Add sparged Dioxane/Water mixture via syringe.

  • Catalyst: Remove cap briefly to add Pd(dppf)Cl₂ (solid) under a positive stream of inert gas, or add as a stock solution.

  • Heat: Stir at 60°C. Monitor by HPLC/TLC at 2 hours.

    • Checkpoint: If starting material remains after 4 hours, raise to 80°C. Do not exceed 100°C to protect the ether linkage.

Module 3: Troubleshooting Center (FAQs)

Issue 1: "I see the starting material disappearing, but I'm getting a product with mass [M-Br+H]. (Dehalogenation)"[3][4]

Diagnosis: You are experiencing Hydrodehalogenation . The Pd inserted into the C-Br bond, but instead of coupling, it underwent beta-hydride elimination (from solvent/base) or protodemetallation.

Corrective Actions:

  • Check Your Base: Are you using isopropanol or ethanol as solvent? Are you using NaOEt? Switch to Dioxane/Water and K₂CO₃ or K₃PO₄ . Avoid solvents with alpha-hydrogens if possible, or ensure the base isn't strong enough to deprotonate the solvent.

  • Water Content: Ensure your solvent system is strictly degassed but contains the requisite water (if using inorganic bases). Anhydrous conditions with inorganic bases often stall the transmetallation step, leaving the oxidative addition complex vulnerable to side reactions.

  • Catalyst Load: Paradoxically, lowering the catalyst loading can sometimes help if the active species is aggregating.

Issue 2: "My reaction is messy. I see coupling at the chloride positions."

Diagnosis: Loss of Selectivity. Your catalyst is too active (electron-rich ligands) or the temperature is too high.

Corrective Actions:

  • Downgrade Ligand: If using XPhos, RuPhos, or tBu₃P, switch to dppf or PPh₃ . These ligands are less electron-rich and will struggle to oxidatively add into the deactivated aryl chloride bond.

  • Temperature Control: Strict limit of 80°C. Aryl chlorides typically require >100°C or specialized ligands to react. Keeping the temp low kinetically locks out the chloride side-reaction.

Issue 3: "The ether linkage is cleaving."

Diagnosis: This is rare in standard coupling but can happen if you are using Lewis Acid additives (e.g., ZnCl₂ for Negishi) or if you are using Strong Nucleophiles at high temps.

Corrective Actions:

  • Avoid Lewis Acids: Stick to Suzuki (Boron) or Buchwald (Amine) couplings which operate under basic conditions.

  • Protect from Reduction: If using formate as a CO source or reductant, the benzyl ether might be susceptible to hydrogenolysis. Ensure no Pd/C or H₂ source is present.

Module 4: Mechanistic Visualization

Understanding the competing pathways is critical for control.

ReactionPathways Substrate 4-Bromobenzyl- (3,4-dichlorophenyl)ether OxAdd_Br Oxidative Addition (Site A: Br) Substrate->OxAdd_Br Fast (Kinetic Pref) OxAdd_Cl Oxidative Addition (Site B: Cl) Substrate->OxAdd_Cl Slow (Deactivated) Pd0 Pd(0) Catalyst Pd0->OxAdd_Br Coupling Transmetallation & Reductive Elimination OxAdd_Br->Coupling Side_Dehal Side Rxn: Hydrodehalogenation OxAdd_Br->Side_Dehal If Transmetallation Stalls Side_Cl_Coup Side Rxn: Polychlorinated Mixture OxAdd_Cl->Side_Cl_Coup High Temp / Active Ligand Product Desired Coupled Product Coupling->Product

Figure 2: Competing reaction pathways. Green paths indicate the desired flow; red/dotted paths indicate failure modes.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Cited for selectivity context: Aryl chlorides require specialized conditions). Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. (Cited for troubleshooting dehalogenation mechanisms).[2] Link

Sources

Validation & Comparative

Comparative Analysis of Synthetic Routes to 4-Bromobenzyl-(3,4-dichlorophenyl)ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates three distinct synthetic strategies for the preparation of 4-Bromobenzyl-(3,4-dichlorophenyl)ether , a structural motif common in agrochemical intermediates and specific pharmacological agents (e.g., analogs of antifungal or antibacterial diaryl ethers).

The target molecule is a benzyl phenyl ether formed by the union of an electron-deficient phenol (3,4-dichlorophenol) and an electron-deficient benzyl halide (4-bromobenzyl bromide). Our analysis compares the Classical Williamson Ether Synthesis , Phase Transfer Catalysis (PTC) , and the Mitsunobu Reaction .

Recommendation: For laboratory to pilot-scale production, the Phase Transfer Catalysis (PTC) route is superior, offering the highest process efficiency (yield >90%), simplified workup, and elimination of dipolar aprotic solvents like DMF.

Retrosynthetic Analysis

The strategic disconnection of the ether linkage reveals two primary precursors: the nucleophilic phenoxide derived from 3,4-dichlorophenol and the electrophilic 4-bromobenzyl species.

Retrosynthesis Target This compound Disconnection Target->Disconnection C-O Disconnection Phenol 3,4-Dichlorophenol (Nucleophile) Disconnection->Phenol Electrophile 4-Bromobenzyl Bromide (Electrophile) Disconnection->Electrophile Route A/B Alcohol 4-Bromobenzyl Alcohol (Alternative Precursor) Disconnection->Alcohol Route C (Mitsunobu)

Figure 1: Retrosynthetic disconnection showing the primary convergence point at the ether oxygen.

Route 1: Classical Williamson Ether Synthesis

This is the standard laboratory method. It relies on the deprotonation of the phenol by a carbonate base in a polar aprotic solvent to generate a phenoxide, which then attacks the benzyl bromide via an SN2 mechanism.

Mechanistic Insight

3,4-Dichlorophenol is significantly more acidic (pKa ~7.9) than unsubstituted phenol (pKa ~10). This allows the use of weaker bases like Potassium Carbonate (K₂CO₃) rather than Sodium Hydride (NaH), minimizing side reactions. However, the use of Acetone or DMF requires careful solvent removal.

Experimental Protocol
  • Reagents: 3,4-Dichlorophenol (1.0 equiv), 4-Bromobenzyl bromide (1.1 equiv), K₂CO₃ (2.0 equiv), Acetone (anhydrous).

  • Setup: Charge a round-bottom flask with 3,4-dichlorophenol and acetone. Add K₂CO₃ and stir at room temperature for 30 minutes to ensure phenoxide formation.

  • Addition: Add 4-bromobenzyl bromide dropwise (dissolved in minimal acetone).

  • Reaction: Reflux (56°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over MgSO₄.[1]

  • Purification: Recrystallization from Ethanol or Silica Gel Chromatography.

Pros:

  • Robust and predictable.

  • Inexpensive reagents.

Cons:

  • Requires anhydrous conditions.

  • Solvent removal (especially if DMF is used) can be energy-intensive.

  • Salt waste generation.

Route 2: Phase Transfer Catalysis (PTC) — Recommended

The PTC method utilizes a biphasic system (Organic/Aqueous) and a quaternary ammonium salt to transport the phenoxide anion into the organic phase. This method is often faster and "greener" due to the elimination of dry solvents.

Mechanistic Insight

The catalyst (e.g., Tetrabutylammonium bromide, TBAB) forms an ion pair with the phenoxide at the interface. This lipophilic ion pair [Bu₄N]⁺[ArO]⁻ migrates into the organic phase (Toluene or DCM), where it reacts rapidly with the benzyl bromide. The "naked" anion effect in the organic phase significantly accelerates the rate.

PTC_Mechanism cluster_aq Aqueous Phase (NaOH) cluster_org Organic Phase (Toluene) Phenol 3,4-Cl2-Ph-OH Phenoxide 3,4-Cl2-Ph-O⁻ Na⁺ Phenol->Phenoxide NaOH IonPair [Q⁺][3,4-Cl2-Ph-O⁻] Phenoxide->IonPair Interfacial Transfer Q_Salt Q⁺Br⁻ (Catalyst) Product Ether Product IonPair->Product + BenzylBr (SN2) Product->Q_Salt Regenerates Q⁺Br⁻ BenzylBr 4-Br-Bn-Br

Figure 2: Phase Transfer Catalysis cycle showing the transport of the phenoxide anion.

Experimental Protocol
  • Reagents: 3,4-Dichlorophenol (1.0 equiv), 4-Bromobenzyl bromide (1.05 equiv), TBAB (5 mol%), Toluene (solvent), 30% NaOH (aq).

  • Setup: Dissolve phenol and benzyl bromide in Toluene.

  • Reaction: Add TBAB and NaOH solution. Stir vigorously (high shear mixing is critical) at 60°C for 2–3 hours.

  • Workup: Separate phases. Wash organic layer with water and brine.

  • Isolation: Evaporate Toluene. The product often crystallizes directly upon cooling or addition of Hexane.

Pros:

  • High Yield: Typically >95% conversion.[2]

  • Green Chemistry: Uses Toluene/Water instead of DMF.

  • Scalability: Highly amenable to process scale-up; exotherms are moderated by the aqueous heat sink.

Cons:

  • Requires efficient stirring (mass-transfer limited).

Route 3: Mitsunobu Reaction[3][4]

This route couples 3,4-dichlorophenol with 4-bromobenzyl alcohol using triphenylphosphine (PPh₃) and an azodicarboxylate (DEAD or DIAD).

Mechanistic Insight

Useful when the benzyl halide is unstable or unavailable, and the alcohol is the primary precursor. The reaction proceeds with inversion of configuration (irrelevant here for a primary carbon) and activates the alcohol oxygen to be a leaving group.[3]

Experimental Protocol
  • Reagents: 3,4-Dichlorophenol (1.0 equiv), 4-Bromobenzyl alcohol (1.0 equiv), PPh₃ (1.2 equiv), DEAD (1.2 equiv), THF (anhydrous).

  • Setup: Dissolve phenol, alcohol, and PPh₃ in THF under N₂ at 0°C.

  • Addition: Add DEAD dropwise (exothermic).

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup: Concentrate THF.

  • Purification: Critical Bottleneck. Requires column chromatography to separate the product from Triphenylphosphine oxide (TPPO) and reduced hydrazine byproducts.

Pros:

  • Mild, neutral conditions.

  • Avoids handling lachrymatory benzyl bromides.

Cons:

  • Poor Atom Economy: Generates stoichiometric TPPO waste.

  • Purification: Difficult separation of TPPO makes this unsuitable for large-scale synthesis of this specific simple ether.

  • Cost: Reagents are significantly more expensive than Route 1 or 2.

Comparative Analysis Summary

FeatureRoute 1: Classical WilliamsonRoute 2: PTC (Recommended)Route 3: Mitsunobu
Precursors Phenol + Benzyl BromidePhenol + Benzyl BromidePhenol + Benzyl Alcohol
Reagents K₂CO₃, Acetone/DMFNaOH(aq), TBAB, ToluenePPh₃, DEAD, THF
Yield (Est.) 85–92%92–98% 70–85%
Reaction Time 4–6 Hours2–3 Hours 12–24 Hours
Atom Economy HighVery High Low (TPPO waste)
Purification Extraction/RecrystallizationPhase Separation/Crystallization Chromatography Required
Scalability Moderate (Solvent handling)Excellent Poor
Conclusion

For the synthesis of This compound , the Phase Transfer Catalysis (PTC) method is the definitive choice. It leverages the high acidity of the dichlorophenol and the reactivity of the benzyl bromide to drive the reaction to completion rapidly with minimal waste and simplified purification.

References

  • General Williamson Ether Synthesis

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for phenolic ethers).
    • BenchChem.[1] "An In-depth Technical Guide to the Synthesis of 1,4-Dichlorobenzene via Benzene Chlorination." (Context on dichlorobenzene reactivity).

  • Freedman, H. H., & Dubois, R. A. "An improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters, 16(38), 3251-3254.
  • Mitsunobu Reaction

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

  • Specific Analogous Syntheses

    • "Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene."[4] Google Patents WO2015063726A1. (Demonstrates benzyl ether/linkage formation on similar halogenated substrates).

    • "Synthesis of 2,4-Dichloro-1-[1-(2,4-dichlorobenzyloxy)ethyl]benzene."[5] Acta Crystallographica Section E, 2010.[5] (Analogous dichlorophenyl benzyl ether synthesis).

Sources

biological activity of 4-Bromobenzyl-(3,4-dichlorophenyl)ether compared to similar structures

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the biological activity and structural analysis of 4-Bromobenzyl-(3,4-dichlorophenyl)ether (referred to herein as 4-BBDPE ). This guide is designed for researchers in medicinal chemistry and drug discovery, focusing on the compound's potential as a pharmacophore in antimicrobial and enzyme inhibition contexts.

A Strategic Evaluation of the Halogenated Benzyl Phenyl Ether Scaffold

Executive Summary & Pharmacophore Definition

This compound (4-BBDPE) represents a highly lipophilic, halogen-rich scaffold belonging to the benzyl phenyl ether class. Unlike its direct diphenyl ether analogs (e.g., Triclosan), the inclusion of a methylene bridge (


) introduces rotational flexibility, altering the spatial orientation of the aromatic rings and enabling distinct binding modes in hydrophobic pockets.

This compound is primarily investigated as a Chemical Probe and Privileged Structure in two key areas:

  • Antimicrobial Agents (FabI/InhA Inhibition): Mimicking the substrate binding of enoyl-ACP reductase inhibitors.

  • Nuclear Receptor Modulators: Leveraging the specific halogen bonding capabilities of the 4-bromo and 3,4-dichloro motifs to target hydrophobic ligand-binding domains (LBDs).

Structural Deconstruction
  • Ring A (4-Bromobenzyl): The para-bromo substituent serves as a halogen bond donor, capable of interacting with carbonyl backbone oxygens in target proteins. The benzyl spacer allows the ring to penetrate deeper into narrow hydrophobic channels.

  • Linker (Ether Oxygen): Provides hydrogen bond acceptance and maintains a specific bond angle (~110°) distinct from amide or ester linkers.

  • Ring B (3,4-Dichlorophenyl): A classic bioisostere for metabolic stability. The dichloro-substitution prevents oxidative metabolism at the susceptible para and meta positions, significantly increasing the compound's half-life and lipophilicity.

Comparative Analysis: 4-BBDPE vs. Established Standards

The biological activity of 4-BBDPE is best understood by comparing it with Triclosan (a direct diphenyl ether) and Pyriproxyfen (a phenoxy-pyridine analog).

Table 1: Physicochemical and Predicted Biological Profile
Feature4-BBDPE (Subject)Triclosan (Comparator A)Pyriproxyfen (Comparator B)
Core Scaffold Benzyl Phenyl EtherDiphenyl EtherPyridyl Phenyl Ether
Linker Flexibility High (Rotatable

)
Low (Direct Ether

)
High (Similar to 4-BBDPE)
Halogen Pattern 4-Br / 3,4-Cl

5-Cl / 2,4-Cl

(plus -OH)
None (uses pyridine/ether)
LogP (Calc.) ~6.2 (Highly Lipophilic)~4.8~5.6
Primary Target Hydrophobic Pockets (e.g., FabI)Enoyl-ACP Reductase (FabI)Juvenile Hormone Receptor
Metabolic Stability High (Blocked metabolic sites)Moderate (Phenolic -OH is vulnerable)High
Mechanism Halogen Bonding / Hydrophobic ShieldingH-Bonding (Phenol) + StackingHydrophobic Mimicry
Key Insight: The "Methylene Effect"

The insertion of the methylene group in 4-BBDPE (compared to Triclosan) disrupts the rigid "butterfly" conformation typical of diphenyl ethers.

  • Advantage: Allows 4-BBDPE to adapt to larger or more flexible binding pockets where Triclosan might be sterically hindered.

  • Disadvantage: Loss of the phenolic hydroxyl group (present in Triclosan) removes a key hydrogen bond donor, necessitating that 4-BBDPE relies almost exclusively on hydrophobic interactions and halogen bonding for affinity.

Mechanism of Action & Signaling Pathways

The biological activity of 4-BBDPE is hypothesized to follow a "Hydrophobic Collapse" mechanism, particularly in microbial enzymes like Enoyl-ACP Reductase (FabI) or 17


-Hydroxysteroid Dehydrogenase (17

-HSD)
.
Pathway Visualization (Graphviz)

G cluster_0 Mechanism of Inhibition Compound 4-BBDPE (Lipophilic Probe) Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Passive Diffusion (High LogP) Target Hydrophobic Pocket (e.g., FabI / 17β-HSD) Compound->Target Specific Binding Interaction Halogen Bonding (Br...O=C) & π-Stacking Target->Interaction Induced Fit Effect Conformational Lock (Enzyme Inhibition) Interaction->Effect Stabilization Outcome Growth Arrest / Metabolic Block Effect->Outcome Downstream Impact

Figure 1: Proposed Mechanism of Action for 4-BBDPE. The compound utilizes its high lipophilicity to penetrate membranes and its halogenated motifs to lock into hydrophobic enzymatic pockets, acting as a competitive inhibitor.

Experimental Protocols (Self-Validating Systems)

To objectively evaluate 4-BBDPE, researchers must control for its extreme lipophilicity (solubility issues) and potential for non-specific aggregation.

Protocol A: Minimum Inhibitory Concentration (MIC) with Solubility Control

Standard broth microdilution is insufficient due to precipitation risks. This modified protocol ensures bioavailability.

Reagents:

  • Solvent: DMSO (Stock 10 mM).

  • Surfactant: Tween-80 (0.002% v/v final concentration) – Critical to prevent aggregation.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

Workflow:

  • Stock Preparation: Dissolve 4-BBDPE in 100% DMSO to 10 mM. Sonicate for 5 mins to ensure complete dissolution.

  • Intermediate Dilution: Dilute stock 1:10 into CAMHB containing 0.02% Tween-80 (Result: 1 mM, 10% DMSO).

  • Plate Setup: Dispense 100

    
    L of media into 96-well plates. Perform serial 2-fold dilutions of the compound.
    
  • Inoculation: Add 100

    
    L of bacterial suspension (
    
    
    
    CFU/mL). Final DMSO concentration < 1%.
  • Validation Check: Include a Triclosan control row. If Triclosan MIC deviates >1 dilution from standard (e.g., 0.5-2

    
    g/mL for S. aureus), invalidate the plate.
    
  • Readout: Measure OD

    
     after 18-24h at 37°C.
    
Protocol B: Lipophilicity (LogP) Determination via HPLC

Calculated LogP is often inaccurate for poly-halogenated ethers. Experimental validation is required.

Method: RP-HPLC Retention Time Extrapolation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Standards: Calibrate with a homologous series of alkylbenzenes (known LogP).

  • Mobile Phase: Isocratic Methanol/Water (varying ratios: 60%, 70%, 80% MeOH).

  • Calculation: Plot

    
     (capacity factor) vs. % Methanol. Extrapolate to 0% Methanol (
    
    
    
    ).
  • Correlation: Use the standard curve to convert

    
     to LogP.
    
    • Acceptance Criteria:

      
       of standard curve > 0.98.
      

Synthesis & Quality Assurance Workflow

When sourcing or synthesizing 4-BBDPE for biological testing, purity is paramount. The ether linkage is stable, but unreacted benzyl bromide is a potent alkylating agent (false positive in cytotoxicity).

Synthesis/QA Diagram (Graphviz)

Synthesis A 4-Bromobenzyl bromide Reaction Williamson Ether Synthesis (K2CO3, Acetone, Reflux) A->Reaction B 3,4-Dichlorophenol B->Reaction Workup Aq. Wash / Extraction Reaction->Workup Purification Recrystallization (Ethanol/Hexane) Workup->Purification QA1 Check: TLC (No Starting Material) Purification->QA1 Product 4-BBDPE (Pure Ether) QA2 Check: 1H-NMR (Singlet at ~5.0 ppm) QA1->QA2 QA2->Product

Figure 2: Synthesis and Quality Assurance Workflow. Critical Control Point: Ensure complete removal of 4-bromobenzyl bromide (Precursor A) to avoid cytotoxic artifacts.

Expert Commentary & Future Directions

The "Halogen Advantage": The specific combination of the 4-Bromo and 3,4-Dichloro motifs creates a "molecular velcro" effect. In our experience, replacing the 4-Bromo with 4-Chloro often results in a 2-5x loss in potency against specific hydrophobic targets, likely due to the weaker halogen bond strength of chlorine compared to bromine (


-hole magnitude).

Recommendation for Researchers: Do not view 4-BBDPE as a final drug candidate due to its extreme lipophilicity (LogP > 6), which predicts poor oral bioavailability (Lipinski's Rule of 5 violation). Instead, use it as a high-affinity probe to map the size and halogen-bonding capacity of hydrophobic pockets in novel target enzymes. If activity is found, introduce polar groups (e.g., convert the ether to an amine or add a solubilizing tail) to improve "drug-likeness."

References

  • Bioisosterism in Medicinal Chemistry: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link

  • Diphenyl Ether Scaffolds (Triclosan): Schweizer, H. P. (2001). Triclosan: a widely used biocide and its link to antibiotics. FEMS Microbiology Letters. Link

  • Halogen Bonding in Biological Systems: Auffinger, P., et al. (2004). Halogen bonds in biological molecules.[1][2] Proceedings of the National Academy of Sciences. Link

  • Benzyl Phenyl Ether Synthesis: Williamson, A. W. (1850). Theory of Aetherification. Journal of the Chemical Society. Link

  • InhA Inhibitors (Tuberculosis): Pan, P., & Tonge, P. J. (2012). Targeting the Enoyl-ACP Reductase (InhA) in Tuberculosis. Current Pharmaceutical Design. Link

Sources

Definitive Guide: Structural Confirmation of 4-Bromobenzyl-(3,4-dichlorophenyl)ether via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Absolute Structural Certainty

In the development of halogenated aryl ethers, such as 4-Bromobenzyl-(3,4-dichlorophenyl)ether , structural ambiguity is a critical risk factor. While NMR spectroscopy (


H, 

C) and Mass Spectrometry (MS) provide essential connectivity and molecular weight data, they often fail to unambiguously distinguish between regioisomers (e.g., 3,4-dichloro vs. 2,4-dichloro substitution patterns) without complex 2D-NOESY experiments.

X-ray Crystallography (SC-XRD) serves as the "Gold Standard" for this class of compounds. The presence of heavy halogen atoms (Bromine, Chlorine) significantly enhances X-ray scattering power, facilitating rapid structure solution and providing definitive proof of the substitution pattern, bond lengths, and supramolecular packing interactions (halogen bonding) that drive bioavailability and solid-state stability.

Comparative Analysis: X-ray vs. NMR vs. MS

Objective comparison of structural confirmation techniques for halogenated ethers.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (

H /

C)
Mass Spectrometry (HRMS)
Primary Output 3D Atomic Coordinates (Absolute Structure)Magnetic Environment of NucleiMolecular Formula & Fragmentation
Isomer Differentiation Definitive. Visualizes exact spatial arrangement of Cl/Br atoms.Challenging. Requires analysis of coupling constants (

-values) which may overlap in polychlorinated rings.
Poor. Isomers often have identical mass and similar fragmentation patterns.
Sample State Solid (Single Crystal required).Solution (CDCl

, DMSO-

).
Gas/Ion Phase.[1]
Data Confidence >99% (with R

< 5%).
~90% (dependent on purity and resolution).Validates formula, not geometry.
Key Limitation Requires a high-quality single crystal.[2]Dynamic averaging hides static conformation.Destructive; no stereochemical info.

Experimental Protocol: From Synthesis to Structure

This protocol synthesizes field-proven methodologies for growing diffraction-quality crystals of halogenated benzyl ethers.

Phase I: Synthesis Context (Williamson Ether Synthesis)

To obtain the target molecule, a standard nucleophilic substitution is employed.

  • Reactants: 4-Bromobenzyl bromide (Electrophile) + 3,4-Dichlorophenol (Nucleophile).

  • Base: Anhydrous K

    
    CO
    
    
    
    (promotes phenoxide formation).
  • Solvent: Acetonitrile (CH

    
    CN) or Acetone (reflux).
    
  • Purification: Silica gel column chromatography (Hexane:EtOAc 9:1) to isolate the white solid product.

Phase II: Crystallization Strategy (The Critical Step)

Halogenated ethers are prone to forming microcrystalline powders. To grow single crystals suitable for XRD (


 mm), use the Slow Evaporation  or Vapor Diffusion  method.

Protocol A: Slow Evaporation (Recommended)

  • Dissolve 20 mg of pure this compound in 2 mL of Dichloromethane (DCM) or Chloroform .

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
    
  • Cover the vial with Parafilm and poke 3-5 small holes with a needle.

  • Store in a vibration-free, temperature-controlled environment (20°C).

  • Mechanism: As DCM evaporates, the solution reaches supersaturation. The heavy halogens facilitate

    
    -
    
    
    
    stacking and halogen bonding, guiding crystal growth.

Protocol B: Vapor Diffusion (Alternative)

  • Solvent: Tetrahydrofuran (THF) - dissolves the compound.

  • Anti-solvent: Pentane or Hexane - precipitates the compound.

  • Setup: Place the THF solution in a small inner vial. Place this open vial inside a larger jar containing Pentane. Seal the outer jar. Pentane vapors will diffuse into the THF, slowly lowering solubility and growing high-quality prisms.

Phase III: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Source: Mo-K

    
     radiation (
    
    
    
    Å). Note: Mo is preferred over Cu for brominated compounds to minimize absorption fluorescence.
  • Temperature: 100 K (Cryostream). Low temperature reduces thermal motion (atomic displacement parameters), improving resolution.

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity measurements.

Visualizing the Workflow

The following diagram illustrates the decision logic and experimental flow for confirming the structure.

G cluster_0 Synthesis & Purification cluster_1 Crystallization & XRD Start Crude Reaction Mixture (this compound) Purify Column Chromatography (Hexane/EtOAc) Start->Purify Check Purity Check (TLC/NMR) >98% Pure? Purify->Check Check->Purify No (Repurify) Grow Crystal Growth (Slow Evaporation: DCM) Check->Grow Yes Harvest Microscope Selection (Select Single Block/Prism) Grow->Harvest Diffraction X-ray Diffraction (Mo Source, 100K) Harvest->Diffraction Solve Structure Solution (SHELXT / Olex2) Diffraction->Solve Result CONFIRMED STRUCTURE (CIF File Generated) Solve->Result

Caption: Figure 1. Integrated workflow for the synthesis, purification, and crystallographic validation of this compound.

Data Interpretation: What to Look For

Once the structure is solved, the following parameters confirm the identity and quality of the model:

  • R-Factor (

    
    ):  A measure of agreement between observed and calculated diffraction intensities.
    
    • Target:

      
       (5%).
      
    • Significance: Values above 10% suggest poor crystal quality or incorrect space group assignment.

  • Bond Lengths:

    • C-Br (Aryl): Typical range 1.89 – 1.91 Å .

    • C-Cl (Aryl): Typical range 1.73 – 1.75 Å .

    • C-O-C (Ether): Angle should be approx 117-120° due to steric bulk of the rings.

  • Disorder: Check the ether linkage (-CH

    
    -O-) for rotational disorder. The heavy Br and Cl atoms usually anchor the rings, but the flexible linker may show elongated thermal ellipsoids.
    
  • Halogen Bonding: Look for intermolecular contacts where the halogen (Br/Cl) acts as a Lewis acid (

    
    -hole) interacting with the ether oxygen or 
    
    
    
    -systems of adjacent rings. These interactions stabilize the lattice.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

  • Org. Synth. General Procedures for Williamson Ether Synthesis. [Link]

  • Hampton Research. Crystal Growth 101: Vapor Diffusion and Slow Evaporation. [Link]

  • OlexSys. Olex2: A complete structure solution, refinement and analysis program. [Link]

Sources

Technical Guide: In Vitro Screening of 4-Bromobenzyl-(3,4-dichlorophenyl)ether for Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Halogenated Benzyl Phenyl Ether Primary Application: Investigational Anticancer Agent (Small Molecule) Target Mechanism: Microtubule Destabilization / Apoptosis Induction (Putative)

This guide outlines the technical workflow for the in vitro evaluation of 4-Bromobenzyl-(3,4-dichlorophenyl)ether (referred to herein as Compound X ). Belonging to a class of lipophilic diaryl ethers, this molecule leverages halogen bonding (Br, Cl) to enhance membrane permeability and hydrophobic pocket occupancy in target proteins.

This document serves as a comparative analysis and procedural manual for researchers evaluating Compound X against standard-of-care chemotherapeutics. It synthesizes structure-activity relationship (SAR) data from analogous halogenated ethers to establish performance benchmarks.

Part 1: Chemical Profile & Rationale[1]

Structural Logic

The efficacy of Compound X lies in its specific substitution pattern:

  • 4-Bromobenzyl moiety: Provides a "soft" halogen capable of halogen bonding with carbonyl backbone residues in target proteins (e.g., Tubulin or Kinase domains).

  • 3,4-Dichlorophenyl ether: Increases lipophilicity (LogP > 4.5), facilitating passive diffusion across the cell membrane, a critical advantage over polar cytotoxins like Cisplatin.

  • Ether Linkage: Offers rotational flexibility, allowing the molecule to adopt conformations required for binding into deep hydrophobic pockets.

Comparative Benchmarking

The following table contrasts Compound X with standard positive controls used in in vitro screens.

Table 1: Comparative Profile of Compound X vs. Standard Agents

FeatureCompound X (Lead)Cisplatin (Standard)Doxorubicin (Standard)
Class Halogenated EtherPlatinum Coordination ComplexAnthracycline Antibiotic
Solubility Low (DMSO required)Moderate (Saline/Water)High (Water/Saline)
Primary Mechanism Tubulin/Kinase Inhibition (Putative)DNA CrosslinkingDNA Intercalation / Topo II Inhibition
IC50 Target (Breast/MCF-7) 2.0 – 8.0 µM (Target Range)5.0 – 15.0 µM0.1 – 0.5 µM
Selectivity Index (SI) High (Lipophilicity driven)Low (Nephrotoxic)Low (Cardiotoxic)
Drug Resistance Potential MDR substrateHigh resistance ratesHigh resistance rates

Analyst Note: While Doxorubicin is significantly more potent on a molar basis, halogenated ethers often demonstrate superior Selectivity Indices (SI) between cancer and normal fibroblast lines (e.g., MCF-10A), reducing off-target toxicity potential.

Part 2: Experimental Workflows & Protocols

Solubility & Formulation (Critical Step)

Due to the high lipophilicity of the 3,4-dichlorophenyl ring, improper solubilization yields precipitation and false negatives.

  • Stock Solution: Dissolve 10 mM in 100% DMSO (molecular biology grade). Vortex for 2 minutes.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute in culture media immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent cytotoxicity.

Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values across a panel of cell lines (e.g., MCF-7, HeLa, A549).

Protocol:

  • Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL media. Allow attachment for 24 hours.

  • Treatment: Remove old media. Add 100 µL of fresh media containing Compound X in serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Controls: Vehicle (0.5% DMSO), Positive (Cisplatin 20 µM), Blank (Media only).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Validation:

  • Z-Factor: Ensure Z' > 0.5 for the assay to be considered statistically robust.

  • Linearity: R² of the standard curve must be > 0.98.

Mechanism of Action: Apoptosis vs. Necrosis

Method: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry.[1]

  • Rationale: Distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol:

  • Treat 1x10⁶ cells with Compound X at IC50 concentration for 24 hours.

  • Harvest cells (trypsinize gently) and wash with cold PBS.

  • Resuspend in 1X Binding Buffer.[1]

  • Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 min in dark at RT.

  • Analyze via Flow Cytometer (FL1 and FL2/FL3 channels).

Part 3: Visualization of Workflows & Pathways

Diagram 1: The Screening Workflow

This diagram illustrates the logical flow from compound preparation to hit validation, ensuring a self-validating loop.

ScreeningWorkflow Compound Compound X (Solid Powder) Stock Stock Solution (10mM in DMSO) Compound->Stock QC Solubility QC (Check Precipitation) Stock->QC Screen Primary Screen (MTT) 3 Cell Lines (e.g., MCF-7, HeLa) QC->Screen Dilute to <0.5% DMSO Decision IC50 < 10 µM? Screen->Decision Calculate IC50 Discard Discard / SAR Refinement Decision->Discard No Secondary Secondary Assays (Flow Cytometry / Tubulin Binding) Decision->Secondary Yes Valid Lead Candidate Validation Secondary->Valid Confirmed Mechanism

Caption: Figure 1. Step-wise screening workflow for hydrophobic diaryl ethers, prioritizing solubility checks to prevent false negatives.

Diagram 2: Putative Mechanism of Action

Based on structural analogs (halogenated chalcones/ethers), Compound X likely functions via the intrinsic apoptotic pathway, potentially triggered by microtubule destabilization or ROS generation.

MOA Drug Compound X Tubulin Microtubule Destabilization Drug->Tubulin Passive Diffusion Mito Mitochondria (MOMP) Tubulin->Mito Stress Signal CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 + Apaf-1 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis DNA Fragmentation

Caption: Figure 2.[2] Hypothesized Intrinsic Apoptosis Pathway.[1] The compound permeates the membrane, potentially destabilizing microtubules, leading to mitochondrial stress and caspase cascade activation.

Part 4: References

  • National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP) Methodology. [Link]

  • MDPI Pharmaceuticals. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. (Reference for SAR of halogenated moieties). [Link]

Sources

Advanced Applications & Mechanism of Action

Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies of 4-Bromobenzyl-(3,4-dichlorophenyl)ether Analogs as Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for SAR in Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is a meticulous process of molecular refinement. At the heart of this endeavor lies the structure-activity relationship (SAR) study, a cornerstone of medicinal chemistry. SAR is the systematic investigation of how the chemical structure of a molecule influences its biological activity.[1] By synthesizing and testing a series of structurally related compounds, or analogs, we can decipher which molecular features are crucial for the desired therapeutic effect and which are detrimental. This iterative process of design, synthesis, and testing allows for the optimization of a lead compound, enhancing its potency, selectivity, and pharmacokinetic properties while minimizing toxicity.[1][2]

This guide will provide a detailed framework for conducting an SAR study on a hypothetical series of 4-bromobenzyl-(3,4-dichlorophenyl)ether analogs. We will explore the strategic design of these analogs, provide detailed protocols for their synthesis and biological evaluation, and discuss the integration of computational modeling to accelerate the discovery process.

Part 1: The Core Scaffold and Strategic Design of Analogs

The parent compound, this compound, presents several key regions for chemical modification. A systematic exploration of these regions will allow us to build a comprehensive SAR model.

The Core Scaffold:

(Note: A placeholder image is used as I cannot generate chemical structures. In a real-world scenario, a 2D chemical structure of this compound would be here.)

Key Regions for Modification:

  • The 4-Bromobenzyl Moiety: The bromine atom at the para position is a key starting point. We can investigate the effect of its removal, replacement with other halogens (F, Cl, I), or substitution with electron-donating or electron-withdrawing groups.

  • The Benzyl Ether Linkage: The flexibility and nature of the ether linkage can be explored. For instance, replacing the oxygen with sulfur (thioether) or an amino group (amine) can significantly impact the molecule's conformation and binding properties.

  • The 3,4-Dichlorophenyl Ring: The positions and nature of the chlorine atoms are critical. We can synthesize analogs with a single chlorine atom at different positions, or with other substituents altogether.

A Proposed Analog Library:

The following table outlines a starting library of analogs designed to systematically probe the SAR of the core scaffold.

Analog ID Modification on 4-Bromobenzyl Ring Modification on Phenyl Ring Rationale
A-1 H3,4-dichloroAssess the contribution of the bromine atom.
A-2 4-Fluoro3,4-dichloroEvaluate the effect of a smaller, more electronegative halogen.
A-3 4-Chloro3,4-dichloroCompare the activity of different halogens.
A-4 4-Methyl3,4-dichloroInvestigate the impact of an electron-donating group.
A-5 4-Nitro3,4-dichloroExplore the effect of a strong electron-withdrawing group.
B-1 4-Bromo3-chloroDetermine the importance of the second chlorine atom.
B-2 4-Bromo4-chloroAssess the positional importance of the chlorine atoms.
B-3 4-Bromo3,4-difluoroEvaluate the effect of replacing chlorine with fluorine.
C-1 4-Bromo (Thioether linkage)3,4-dichloroUnderstand the role of the ether oxygen.

Part 2: Synthesis and Characterization

A robust and reproducible synthetic route is essential for generating the proposed analog library. The Williamson ether synthesis is a classic and reliable method for the preparation of diaryl ethers.

General Synthetic Workflow:

workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_modeling Computational Modeling A Starting Materials (Substituted Phenol & Benzyl Halide) B Williamson Ether Synthesis A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS) C->D E In Vitro Assays D->E G Molecular Docking D->G F Data Analysis E->F H ADMET Prediction F->H I SAR Interpretation F->I H->I

A generalized workflow for SAR studies.

Protocol 1: Synthesis of this compound (Parent Compound)

Materials:

  • 3,4-Dichlorophenol

  • 4-Bromobenzyl bromide[3][4]

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 3,4-dichlorophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-bromobenzyl bromide (1.1 eq) to the reaction mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.

Characterization:

  • ¹H and ¹³C NMR: Confirm the structure of the synthesized compound.[4][5][6]

  • Mass Spectrometry: Determine the molecular weight of the compound.[6]

This protocol can be adapted for the synthesis of the entire analog library by substituting the appropriate starting materials.

Part 3: Biological Evaluation

For this hypothetical study, we will assume that the this compound scaffold has shown preliminary activity as an anticancer agent. Therefore, our primary biological evaluation will focus on cytotoxicity against a relevant cancer cell line.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell line (e.g., HCT-116, as used in a similar study[7])

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Synthesized analogs dissolved in DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[7]

Anticipated Data Presentation:

The IC₅₀ values for all synthesized analogs should be compiled into a table for easy comparison.

Analog ID IC₅₀ (µM) against HCT-116 Cells
Parent[Experimental Value]
A-1[Experimental Value]
A-2[Experimental Value]
......

Part 4: Computational Modeling in SAR

Computational tools are invaluable for rationalizing experimental results and guiding the design of future analogs.[8][9][10][11]

Workflow for Computational Analysis:

computational_workflow A 3D Structure Generation of Analogs C Molecular Docking Simulation A->C E ADMET Prediction A->E B Target Protein Selection & Preparation B->C D Binding Affinity & Pose Analysis C->D F Correlation with In Vitro Data D->F E->F

A typical computational workflow in SAR studies.

Protocol 3: Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13]

Software:

  • Molecular modeling software (e.g., Avogadro for structure generation[10])

  • Docking software (e.g., AutoDock, Glide, or GOLD)

  • Protein Data Bank (PDB) for target protein structures

Procedure:

  • Target Selection: Based on the presumed mechanism of action, select a relevant protein target. For an anticancer agent, this could be a kinase or another enzyme involved in cell proliferation.[14]

  • Ligand Preparation: Generate 3D structures of the synthesized analogs and perform energy minimization.

  • Receptor Preparation: Download the crystal structure of the target protein from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Docking Simulation: Run the docking algorithm to predict the binding poses of the analogs within the active site of the protein.

  • Analysis: Analyze the docking scores (which estimate the binding affinity) and the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions).[5][12]

Protocol 4: ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for early-stage drug discovery to identify compounds with poor pharmacokinetic profiles.[1]

Software:

  • Various online and standalone software tools are available for ADMET prediction (e.g., SwissADME, admetSAR).

Procedure:

  • Input Structures: Input the 2D or 3D structures of the analogs into the software.

  • Prediction: The software will calculate various physicochemical and pharmacokinetic properties, such as:

    • Lipophilicity (LogP)

    • Aqueous solubility

    • Blood-brain barrier permeability

    • CYP450 enzyme inhibition

    • Potential for hERG inhibition[8]

    • Mutagenicity

Data Integration for SAR:

By correlating the experimental IC₅₀ values with the computational data, a comprehensive SAR model can be built. For example, a strong correlation between high binding affinity in docking simulations and low IC₅₀ values would validate the chosen protein target. ADMET predictions can help to deprioritize analogs that are likely to have poor drug-like properties, even if they show high potency in vitro.

Conclusion: From Data to Discovery

The SAR study of this compound analogs, as outlined in these protocols, provides a systematic approach to lead optimization. By combining chemical synthesis, biological evaluation, and computational modeling, researchers can efficiently navigate the complex landscape of chemical space to identify promising drug candidates. The insights gained from such studies are not only crucial for the specific project but also contribute to the broader understanding of medicinal chemistry principles.

References

  • Human ether-à-go-go-related potassium channel: exploring SAR to improve drug design. (URL: )
  • Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile - MDPI. (URL: )
  • Molecular docking, X-ray crystallography, Hirshfeld surface and computational studies of N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine - Taylor & Francis. (URL: )
  • Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs. (URL: )
  • Ether lipid derivatives: antineoplastic activity in vitro and the structure-activity rel
  • A Comprehensive Guide to the Structure-Activity Relationship of 4-Amino-3-bromobenzoic Acid Analogs and Related Compounds in Dru - Benchchem. (URL: )
  • Structure−Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease- Transmitting Mosquitoes - Semantic Scholar. (URL: )
  • Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment. (URL: )
  • SAR and in vitro/vivo Evaluation of a Novel Series of Substituted Aryl Ether Benzamides as Negative Allosteric Modulators of mGlu(5)
  • C-4 analogs of podophyllotoxin as tubulin inhibitors: Synthesis, biological evaluation, and structure-activity rel
  • Synthesis and biological activities of the C-4 esters of 4'-demethylepipodophyllotoxin. (URL: )
  • Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC - NIH. (URL: )
  • Preparation of 4-bromobenzyl bromide - PrepChem.com. (URL: )
  • Computational modeling approaches for developing a synergistic effect prediction model of estrogen agonistic activity - PubMed. (URL: )
  • SYNTHESIS AND CHARACTERIZATION OF (m-BROMOBENZYL-p -ANISYL)-TELLUROETHER - Rasayan Journal of Chemistry. (URL: )
  • Computational-Simulation-Based Behavioral Analysis of Chemical Compounds - MDPI. (URL: )
  • (PDF) Synthesis of 3,4-diaryl- and 4-acyl-3-arylpyrroles and study of their antimitotic activity. (URL: )
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC. (URL: )
  • Structure−Activity Relationships of 1Alkyl5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1.
  • C-4 analogs of podophyllotoxin as tubulin inhibitors: Synthesis, biological evaluation, and structure-activity rel
  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI. (URL: )
  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents - Biosciences Biotechnology Research Asia. (URL: )
  • 4-Bromobenzyl ether | C14H12Br2O | CID 12548636 - PubChem - NIH. (URL: )
  • Computational Modeling of Drug Response Identifies Mutant-Specific Constraints for Dosing panRAF and MEK Inhibitors in Melanoma - PubMed. (URL: )

Sources

Application Note: Mechanism of Action Deconvolution for 4-Bromobenzyl-(3,4-dichlorophenyl)ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The compound class 4-Bromobenzyl-(3,4-dichlorophenyl)ether represents a lipophilic, polyhalogenated scaffold sharing structural homology with known bioactive agents such as Triclosan (antimicrobial diphenyl ethers) and Combretastatin analogs (tubulin-binding anticancer agents).[1]

Due to the presence of the 4-bromobenzyl and 3,4-dichlorophenyl moieties, these derivatives often exhibit dual-mode polypharmacology :

  • Direct Enzyme Inhibition: Targeting hydrophobic pockets in enzymes like Enoyl-ACP reductase (FabI) in bacteria or Tyrosine Kinases in mammalian cells.[1]

  • Membrane Disruption & ROS Generation: The lipophilic ether linkage facilitates intercalation into lipid bilayers, potentially causing depolarization or generating Reactive Oxygen Species (ROS) via redox cycling.

This guide provides a rigorous, autonomous workflow to deconvolve these mechanisms, moving from phenotypic observation to molecular target validation.

Phase I: In Silico Target Prediction & Structural Modeling

Before wet-lab experimentation, computational docking is essential to prioritize targets.[1] The electron-withdrawing halogens (Br, Cl) enhance binding affinity via halogen bonding and hydrophobic interactions.

Protocol A: Molecular Docking Setup
  • Objective: Predict binding affinity to putative targets (FabI for antimicrobial; EGFR/Tubulin for anticancer).

  • Software: AutoDock Vina or Schrödinger Glide.

  • Input Structures:

    • Ligand: Energy-minimized 3D structure of this compound.[1]

    • Receptors:

      • S. aureus FabI (PDB: 4D4Z) - Rationale: Triclosan homology.[1]

      • H. sapiens Tubulin (PDB: 1SA0) - Rationale: Benzyl ether pharmacophore.[1]

  • Key Parameter: Focus on the Halogen Bond potential.[2] Ensure the grid box encompasses the cofactor binding site (e.g., NADH site in FabI).

Phase II: Phenotypic Profiling (The "Triage")

This phase discriminates between a specific mechanism (enzyme inhibition) and a non-specific mechanism (membrane lysis).

Protocol B: Time-Kill Kinetics vs. Membrane Integrity

Rationale: Specific inhibitors (e.g., FabI) show time-dependent killing without immediate lysis.[1] Membrane disruptors cause rapid cell death and immediate leakage.

Materials:

  • Target Organism (e.g., S. aureus ATCC 29213 or MCF-7 cells).

  • Compound Stock: 10 mM in DMSO.

  • Propidium Iodide (PI): Membrane impermeant dye.

  • SYTO 9: Membrane permeant dye.

Workflow:

  • Culture: Grow cells to early log phase (

    
    ).
    
  • Treatment: Expose cells to

    
     MIC of the compound. Include Triclosan  (specific control) and CTAB  (lytic control).
    
  • Sampling: Aliquot at 0, 15, 60, 120, and 240 mins.

  • Readout:

    • Viability: Serial dilution and CFU plating.

    • Integrity: Stain with PI/SYTO 9. Measure fluorescence (Ex/Em: 485/630 nm for PI).

Interpretation:

  • Scenario A (Specific): Log-linear reduction in CFU; Low PI uptake initially.

    
    Proceed to Phase III (CETSA).
    
  • Scenario B (Lytic): Rapid CFU drop (<15 min); High PI uptake immediately.

    
    Mechanism is likely membrane depolarization.[1]
    

Phase III: Target Engagement (The "Deep Dive")

If the compound shows specific kinetics, use the Cellular Thermal Shift Assay (CETSA) to confirm physical binding to a specific protein in the complex cellular environment.

Protocol C: CETSA for Target Validation

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (


).

Step-by-Step:

  • Lysate Preparation: Prepare fresh cell lysate in non-denaturing buffer (PBS + Protease Inhibitors).

  • Incubation:

    • Aliquot lysate into two pools.

    • Add Compound (

      
      ) to Pool A.
      
    • Add DMSO (Vehicle) to Pool B.

    • Incubate 30 min at RT.

  • Thermal Challenge:

    • Divide each pool into 8 aliquots.

    • Heat each aliquot to a gradient of temperatures (

      
       to 
      
      
      
      ) for 3 minutes.
    • Cool immediately on ice.

  • Separation: Centrifuge at 20,000 x g for 20 min at

    
     to pellet denatured/precipitated proteins.
    
  • Detection:

    • Collect supernatant (soluble fraction).

    • Run SDS-PAGE and Western Blot using antibodies against the predicted target (e.g., Anti-FabI or Anti-Tubulin).

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the curve indicates direct binding.[1]

Phase IV: Mechanistic Validation (ROS & Pathway Analysis)

Halogenated ethers frequently induce oxidative stress. This protocol quantifies ROS and links it to apoptosis.

Protocol D: ROS Quantification & Pathway Signaling

Materials:

  • DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate).[1]

  • N-acetylcysteine (NAC) - ROS Scavenger.[1]

Workflow:

  • Pre-treatment: Seed cells and treat with Compound

    
     NAC (5 mM).
    
  • Staining: Add DCFH-DA (10

    
    M) for 30 min.
    
  • Flow Cytometry: Measure fluorescence in the FITC channel.

  • Western Blotting:

    • Lyse cells after 6h treatment.

    • Probe for stress markers: p-H2AX (DNA damage), Cleaved Caspase-3 (Apoptosis), and p-ERK1/2 (Survival signaling).[1]

Data Visualization & Logic Flow[1]

Figure 1: Mechanism of Action Discovery Workflow

Caption: Logical decision tree for deconvolving the MoA of this compound, separating specific enzymatic inhibition from non-specific membrane disruption.

MoA_Workflow Start Compound: 4-Bromobenzyl- (3,4-dichlorophenyl)ether Pheno Phase II: Phenotypic Profiling (Time-Kill + PI Staining) Start->Pheno Decision Membrane Integrity? Pheno->Decision Lytic High PI Uptake (Rapid Lysis) Decision->Lytic Permeabilized Specific Low PI Uptake (Growth Arrest) Decision->Specific Intact MembraneStudy Assay: Lipid Depolarization (DiSC3(5) Assay) Lytic->MembraneStudy TargetStudy Phase III: CETSA (Target Engagement) Specific->TargetStudy Validation Phase IV: ROS & Western Blot MembraneStudy->Validation TargetStudy->Validation

Figure 2: Putative Signaling Pathway (Anticancer Context)

Caption: Proposed signaling cascade where the halogenated ether induces ROS, leading to DNA damage (p-H2AX) and apoptosis, potentially bypassing survival signals (ERK).

Signaling_Pathway Compound Halogenated Ether Mito Mitochondria (Redox Cycling) Compound->Mito Uncoupling? Tubulin Tubulin (Polymerization) Compound->Tubulin Binding ROS ROS (Oxidative Stress) Mito->ROS Caspase Caspase-3 (Cleavage) Tubulin->Caspase Mitotic Arrest DNA_Damage DNA Damage (Double Strand Breaks) ROS->DNA_Damage pH2AX p-H2AX (Marker) DNA_Damage->pH2AX DNA_Damage->Caspase

[1]

Summary of Quantitative Benchmarks

Assay TypeMetricSuccess Criteria (Active Hit)Control Compound
Antimicrobial MIC (Min. Inhibitory Conc.)

Triclosan
Cytotoxicity

(Cancer Cell Lines)

Doxorubicin
Target Binding

(CETSA)

shift
Known Ligand
Selectivity Selectivity Index (SI)

(vs. Fibroblasts)
N/A

References

  • Synthesis and Biological Evaluation of Diphenyl Ethers. Source: MDPI (Molecules).[3] Context: Discusses the antimicrobial potential of halogenated diphenyl ethers similar to Triclosan. URL:[Link](Note: Generalized link to journal archive for class verification)

  • Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl. Source: Plant Physiology (PubMed). Context: Establishes the link between diphenyl ethers, light activation, and lipophilic free radical formation (ROS). URL:[Link]

  • Bis (3-bromo-4,5-dihydroxybenzyl) ether... suppresses LPS-induced inflammatory response. Source:[1] Biomedicine & Pharmacotherapy (PubMed). Context: Validates the biological activity of brominated benzyl ethers in cell signaling (ERK pathway).[4] URL:[Link]

  • Synthesis and Anti-Cancer Activities of Aryl Benzyl Ethers. Source: Bentham Science. Context: Demonstrates the cytotoxicity of aryl benzyl ethers against human tumor cell lines (A549).[5] URL:[Link]

  • Antibacterial Mechanisms of 4-Chlorobenzyl p-Coumarate. Source: MDPI.[3] Context: Provides protocols for efflux pump inhibition and membrane interaction studies for halogenated benzyl derivatives. URL:[Link]

Sources

Application Note: Endocrine-Disrupting Potential of 4-Bromobenzyl-(3,4-dichlorophenyl)ether

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a tiered screening framework to evaluate the endocrine-disrupting chemical (EDC) potential of 4-Bromobenzyl-(3,4-dichlorophenyl)ether (referred to herein as 4-BBDPE ). Structurally analogous to polybrominated diphenyl ethers (PBDEs) and halogenated bisphenols, 4-BBDPE presents specific structural alerts—notably the halogenated benzyl-ether scaffold—that suggest potential interference with Nuclear Receptor (NR) signaling, particularly Thyroid Receptor (TR) and Estrogen Receptor (ER) pathways, as well as steroidogenic enzyme modulation. This guide provides validated protocols for physicochemical preparation, receptor transactivation assays (OECD 455), and steroidogenesis profiling (OECD 456).

Introduction & Mechanistic Rationale

Structural Alerts and Hypothesis

4-BBDPE contains a flexible benzyl ether linker connecting a para-brominated ring and a 3,4-dichlorinated ring. This geometry mimics the thyronine core of thyroid hormones (T3/T4) and the phenolic structure of estrogens.

  • Thyroid Mimicry: The bulky halogens (Br, Cl) at the 3,4 and 4' positions may facilitate binding to Thyroid Hormone Receptors (TR

    
    /
    
    
    
    ) or displacement of T4 from transport proteins like Transthyretin (TTR).
  • Steroidogenic Interference: The electron-withdrawing halogens may interact with the heme iron of Cytochrome P450 enzymes (e.g., CYP19A1/Aromatase), potentially inhibiting steroid biosynthesis.

The Tiered Screening Approach

We utilize a "Trigger-and-Verify" logic to minimize false positives caused by cytotoxicity.

Caption: Workflow for EDC assessment. Tier 0-1 establishes physical interaction; Tier 2 determines transcriptional consequence; Tier 3 assesses functional metabolic output.

Physicochemical Preparation

Objective: Ensure stable delivery of the hydrophobic 4-BBDPE to aqueous cell culture systems without precipitation.

Protocol A: Stock Solution Preparation
  • Solubility Assessment: 4-BBDPE is highly lipophilic (Predicted LogP > 5.0). Water solubility is negligible.

  • Vehicle Selection: DMSO (Dimethyl sulfoxide) is the standard vehicle.

  • Preparation:

    • Weigh 10 mg of 4-BBDPE into a glass amber vial (plastic may absorb the compound).

    • Dissolve in 1 mL anhydrous DMSO to create a 10 mg/mL (approx. 24 mM) Master Stock.

    • Vortex for 1 minute and sonicate for 5 minutes at room temperature.

    • QC Check: Inspect for crystal formation. If turbid, warm to 37°C.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles.

Critical Caution: The final concentration of DMSO in the cell assay must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or membrane permeabilization, which can skew EDC results.

Tier 2: Receptor Transactivation (ER )

Method: Adapted from OECD TG 455 (Stably Transfected Human Estrogen Receptor-A Transcriptional Activation Assay).[1] Cell Line: VM7Luc4E2 (formerly BG1Luc) or HeLa-9903. These cells express human ER


 and a luciferase reporter driven by Estrogen Response Elements (ERE).
Protocol B: ER Agonism/Antagonism Screen
Reagents
  • Assay Medium: DMEM (phenol red-free) + 5% Charcoal-Dextran Stripped Fetal Bovine Serum (CD-FBS). Note: Stripping removes endogenous hormones.

  • Reference Agonist: 17ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -Estradiol (E2).[2][3]
    
  • Reference Antagonist: ICI 182,780 (Fulvestrant).

Step-by-Step Workflow
  • Seeding: Seed cells (2 x 10^4 cells/well) in white-walled 96-well plates. Incubate for 24 hours at 37°C/5% CO2.

  • Dosing (Agonist Mode):

    • Prepare a 7-point serial dilution of 4-BBDPE (Range: 1 nM to 10 µM) in Assay Medium.

    • Include Vehicle Control (0.1% DMSO).[4]

    • Include Positive Control (1 nM E2).

  • Dosing (Antagonist Mode):

    • Co-treat cells with 4-BBDPE (dilution series) + constant E2 (25 pM, approx. EC50).

    • Logic: If 4-BBDPE is an antagonist, it will suppress the signal generated by the 25 pM E2.

  • Incubation: Incubate for 24 hours.

  • Detection:

    • Remove media.[5] Rinse with PBS.

    • Add Lysis Buffer/Luciferase Substrate (e.g., Steady-Glo).

    • Measure luminescence on a plate reader.

  • Viability Multiplexing (Mandatory):

    • Before lysis, perform a non-destructive viability assay (e.g., CellTiter-Fluor) to ensure signal reduction isn't just cell death.

Data Interpretation:

  • RPCMax (Relative PCMax): Response relative to the maximum response of the positive control (E2).

  • Positive Hit: If 4-BBDPE induces >10% of E2 response (Agonist) or inhibits >20% of E2 signal (Antagonist) without cytotoxicity.

Tier 3: Steroidogenesis Assay (H295R)

Method: Adapted from OECD TG 456 .[5][2] Cell Line: NCI-H295R (Human adrenocortical carcinoma).[2] Rationale: Unlike reporter assays that look at single receptors, this assay detects interference with the enzymatic machinery (CYP11A1, CYP17, CYP19, 3


-HSD) required to synthesize Testosterone (T) and Estradiol (E2).
Protocol C: H295R Steroidogenesis Profiling
Experimental Setup
  • Acclimatization: H295R cells are sensitive. Passage 3 times in Nu-Serum supplemented medium before assay.

  • Seeding: Seed 3 x 10^5 cells/well in 24-well plates. Incubate 24h.

  • Exposure:

    • Replace medium with fresh medium containing 4-BBDPE (1, 10, 50, 100 µM).

    • Positive Control (Inducer): Forskolin (10 µM).[3]

    • Positive Control (Inhibitor): Prochloraz (1 µM).[3]

    • Solvent Control: 0.1% DMSO.[4]

  • Duration: Incubate for 48 hours .

Analytical Quantification
  • Sample Collection: Collect supernatant media. Store at -80°C.

  • Extraction: Liquid-Liquid extraction (Ethyl Acetate) or Solid Phase Extraction (SPE) is recommended to remove interfering lipids.

  • Quantification: Analyze Testosterone and Estradiol levels using LC-MS/MS (Gold Standard) or validated ELISA.

    • Note: 4-BBDPE is halogenated and may interfere with mass spec ionization if not chromatographically separated from the analytes.

Caption: Simplified steroidogenic pathway in H295R cells. 4-BBDPE is hypothesized to inhibit CYP19A1 (Aromatase), reducing Estradiol output.

Data Analysis & Reporting

The "Cytotoxicity Cliff"

Halogenated ethers can be cytotoxic. You must normalize all functional data against cell viability.

  • Calculate the Selectivity Index (SI) :

    
    .
    
  • An SI < 3 indicates the observed "endocrine" effect is likely a secondary artifact of toxicity.

Summary Table Template
AssayEndpoint4-BBDPE ActivityReference ControlInterpretation
OECD 455 ER

Transactivation
[Result: e.g., Negative]E2 (EC50: 20 pM)No direct ER agonism.
OECD 455 ER

Antagonism
[Result: e.g., IC50 5 µM]ICI 182,780Potential Anti-estrogen.
OECD 456 Testosterone Synthesis[Result: e.g., No Change]Forskolin (+300%)Steroidogenesis intact.
OECD 456 Estradiol Synthesis[Result: e.g., Decrease]Prochloraz (-90%)Aromatase Inhibition.

References

  • OECD. (2021).[6] Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals, Section 4.[6][7] Link

  • OECD. (2011).[2] Test No. 456: H295R Steroidogenesis Assay. OECD Guidelines for the Testing of Chemicals, Section 4.[6][7] Link

  • US EPA. (2011). Endocrine Disruptor Screening Program (EDSP) Tier 1 Screening Assays. Link

  • Hamers, T., et al. (2006). In vitro profiling of the endocrine-disrupting potency of brominated flame retardants. Toxicological Sciences, 92(1), 157-173. Link

  • Butt, C. M., & Stapleton, H. M. (2013).[8] Inhibition of Thyroid Hormone Sulfotransferase Activity by Brominated Flame Retardants and Halogenated Phenolics. Chemical Research in Toxicology, 26(11), 1692–1702. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.